7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEILNJRIPGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630738 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-60-1 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-triazolo[4,3-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromo-[1]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this report combines vendor-supplied information, predicted values, and established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
7-Bromo-[1]triazolo[4,3-a]pyridine, with the CAS number 832735-60-1, is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that experimental values for several key parameters have not been reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | Sigma-Aldrich |
| Molecular Weight | 198.02 g/mol | Sigma-Aldrich, MolCore[2] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | 98% | Sigma-Aldrich |
| Predicted pKa | 2.08 ± 0.50 | ChemicalBook[3] |
| Predicted Density | 1.89 g/cm³ | ChemicalBook[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| LogP | Data not available |
Experimental Protocols for Physicochemical Property Determination
In the absence of specific experimental data for 7-Bromo-[1]triazolo[4,3-a]pyridine, this section outlines standard methodologies for the determination of its key physicochemical properties.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small amount of the crystalline 7-Bromo-[1]triazolo[4,3-a]pyridine is finely ground to ensure uniform heat distribution.[4]
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility in various solvents is a crucial parameter for drug development, influencing formulation and bioavailability.
Experimental Workflow: Solubility Determination
Caption: Workflow for Solubility Determination.
Protocol:
-
Preparation: A known mass of 7-Bromo-[1]triazolo[4,3-a]pyridine is placed in a vial.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, DMSO) is added incrementally.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification: If the solid dissolves, the concentration is calculated. If not, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[6]
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination.
Protocol:
-
Solution Preparation: A solution of 7-Bromo-[1]triazolo[4,3-a]pyridine of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).[1][7]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.[1][7]
-
Data Collection: The pH of the solution is measured after each addition of the titrant.[1][7]
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[8]
The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.
Experimental Workflow: LogP Determination by Shake-Flask Method
Caption: Workflow for LogP Determination.
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[9]
-
Partitioning: A known amount of 7-Bromo-[1]triazolo[4,3-a]pyridine is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids until equilibrium is reached.[9]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[10]
-
LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]
Biological Activity
Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with 7-Bromo-[1]triazolo[4,3-a]pyridine. However, the broader class of triazolopyridine derivatives has been investigated for a range of pharmacological activities, including but not limited to:
-
Anticancer Activity: Some triazolopyridine derivatives have been evaluated as potential c-Met inhibitors.[12]
-
Antipsychotic Activity: Certain derivatives have been explored as multireceptor atypical antipsychotics.[13]
-
Antitubercular Activity: The triazolopyrimidine scaffold, a related structure, has shown promise as a source of anti-tubercular agents.[14]
Further research is required to elucidate the specific biological profile of 7-Bromo-[1]triazolo[4,3-a]pyridine.
Conclusion
This technical guide consolidates the currently available physicochemical information for 7-Bromo-[1]triazolo[4,3-a]pyridine. While some fundamental properties are known, a significant gap exists in the experimental data for key parameters such as melting point, boiling point, solubility, and LogP. The provided standard experimental protocols offer a roadmap for researchers to determine these missing values. The absence of biological activity data for this specific compound highlights an opportunity for future investigations to explore its potential therapeutic applications, drawing inspiration from the diverse pharmacological profiles of related triazolopyridine structures.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. molcore.com [molcore.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 7-Bromo-triazolo[4,3-a]pyridine: A Technical Overview
Spectral Data Analysis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-[1][2]triazolo[4,3-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the triazolopyridine scaffold in various biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This document outlines the typical spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the general methodologies for their acquisition.
Spectroscopic Data Summary (Illustrative Data for 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine)
The following tables summarize the reported spectral data for the isomer 7-Bromo-[1][2]triazolo[1,5-a]pyridine . These values can serve as a useful reference for the expected spectral features of the title compound.
Table 1: ¹H NMR Spectral Data of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.48 | d | 7.0 | H-5 |
| 8.34 | s | - | H-2 |
| 7.97 | d | 2.0 | H-8 |
| 7.15 | dd | 7.2 | H-6 |
Solvent: CDCl₃, Frequency: 300 MHz[2]
Table 2: ¹³C NMR Spectral Data
Direct experimental ¹³C NMR data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine or its [1,5-a] isomer was not found in the provided search results.
Table 3: IR Spectral Data
Specific IR data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine was not located. General characteristic absorbances for related triazolopyridine structures would include C=N stretching, C-H stretching (aromatic), and C-Br stretching vibrations.
Table 4: Mass Spectrometry Data of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine
| m/z | Relative Intensity (%) | Assignment |
| 197 | 100 | [M]⁺ (with ⁷⁹Br) |
| 199 | 97 | [M]⁺ (with ⁸¹Br) |
| 156 | 10 | [M-C₂HN]⁺ |
| 158 | 11 | [M-C₂HN]⁺ |
| 91 | 42 | [C₅H₃N₂]⁺ |
| 64 | 74 | [C₄H₂N]⁺ |
Ionization Method: Not specified (LRMS)[2] The characteristic isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) is evident in the molecular ion peaks.[3]
Experimental Protocols
The following are general experimental methodologies for the synthesis and spectroscopic characterization of triazolo[4,3-a]pyridines.
Synthesis
A common route for the synthesis of[1][2]triazolo[4,3-a]pyridines involves the cyclization of 2-hydrazinopyridines.[4] For the 7-bromo derivative, this would typically start from 2-chloro-4-bromopyridine. The synthesis can be a multi-step process involving nucleophilic substitution with hydrazine followed by cyclization with a suitable one-carbon synthon like formic acid or an orthoester.[4]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).
-
Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.
Synthesis of 7-Bromo-triazolo[4,3-a]pyridine: A Technical Guide
Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for the preparation of key starting materials and the final cyclization to the target molecule. All quantitative data is summarized for clarity, and the synthetic workflow is visualized using a process diagram.
Synthetic Pathway Overview
The synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine is accomplished through a two-step process. The first step involves the synthesis of the key starting material, 2-chloro-4-bromopyridine, via a diazotization reaction of 2-amino-4-chloropyridine. The second step is a two-part sequence beginning with the reaction of 2-chloro-4-bromopyridine with hydrazine hydrate to form the intermediate 4-bromo-2-hydrazinopyridine. This intermediate is then cyclized using formic acid to yield the final product, 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Caption: Synthetic pathway for 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of 2-Chloro-4-bromopyridine
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 2-Amino-4-chloropyridine | 128.56 | 388.9 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 427.8 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 2-Chloro-4-bromopyridine | 192.45 | 87 | >95 |
Table 2: Synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 2-Chloro-4-bromopyridine | 192.45 | 10.0 | 1.0 |
| Hydrazine hydrate (~55%) | 50.06 | 12.0 | 1.2 |
| Formic acid (98%) | 46.03 | - | - |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 7-Bromo-[1][2]triazolo[4,3-a]pyridine | 198.02 | ~70 (overall) | >98 |
Note: The yield for the final product is an estimated overall yield for the two-step sequence from 2-chloro-4-bromopyridine.
Experimental Protocols
Synthesis of 2-Chloro-4-bromopyridine
This procedure describes the synthesis of the key starting material, 2-chloro-4-bromopyridine, from 2-amino-4-chloropyridine.
Materials:
-
2-Amino-4-chloropyridine (50.0 g, 388.9 mmol)
-
N-Bromosuccinimide (NBS) (76.5 g, 427.8 mmol)
-
Dichloromethane (500 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-chloropyridine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide in portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
-
Adjust the pH of the aqueous layer to alkaline with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 2-chloro-4-bromopyridine. The reported yield for this reaction is 87%.
Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This two-part procedure details the formation of the hydrazino intermediate followed by its cyclization to the final product.
Materials:
-
2-Chloro-4-bromopyridine (1.92 g, 10.0 mmol)
-
Hydrazine hydrate (~55% solution) (1.2 mL, ~12.0 mmol)
-
Methanol (20 mL)
-
Triethylamine (1.4 mL, 10.0 mmol)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-bromopyridine in methanol and cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine to the cold reaction mixture.
-
Slowly add hydrazine hydrate dropwise to the mixture while maintaining the temperature between 5-10 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
The resulting solid precipitate is collected by filtration, washed with chilled water, and dried to afford 4-bromo-2-hydrazinopyridine. An analogous reaction reports a yield of 83%.
This protocol is adapted from the synthesis of the isomeric 7-Bromo-[1][2]triazolo[1,5-a]pyridine.
Materials:
-
4-Bromo-2-hydrazinopyridine (from the previous step)
-
Formic acid (98%)
-
Saturated sodium bicarbonate solution
-
Chloroform
-
Methanol
-
Anhydrous sodium sulfate
Procedure:
-
To the crude 4-bromo-2-hydrazinopyridine, add an excess of 98% formic acid.
-
Heat the reaction mixture to reflux for 15 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to approximately half of the original volume.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a 9:1 (v/v) mixture of chloroform and methanol.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a hexane-chloroform mixture or by column chromatography on silica gel (eluent: 19:1 chloroform/methanol) to yield 7-Bromo-[1][2]triazolo[4,3-a]pyridine. The analogous cyclization to the [1,5-a] isomer reports a yield of 84%.
A Technical Guide to 7-Bromo-triazolo[4,3-a]pyridine for Drug Discovery Professionals
A Technical Guide to 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-[1][2]triazolo[4,3-a]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its emerging role in the development of targeted therapies, particularly as a core component of kinase and immune checkpoint inhibitors. The triazolopyridine moiety is recognized for its ability to engage in key binding interactions within the active sites of various enzymes and receptors, making it a privileged structure in the design of potent and selective modulators of biological pathways.
Chemical and Physical Properties
The fundamental properties of 7-Bromo-[1][2]triazolo[4,3-a]pyridine are summarized below. This data is crucial for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 832735-60-1 | N/A |
| Molecular Formula | C₆H₄BrN₃ | N/A |
| Molecular Weight | 198.02 g/mol | N/A |
| Appearance | Off-white to pale-yellow to yellow-brown solid | [3] |
| Purity | ≥97.5% | [3] |
| Storage | Store in an inert gas at room temperature | [3] |
Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.92 | dd, J = 1.7, 0.9 | Pyridine-H |
| 8.88–8.72 | m | Pyridine-H | |
| 8.03–7.94 | m | Pyridine-H | |
| 7.91 | dd, J = 9.7, 1.0 | Triazolopyridine-H | |
| 7.61 | dd, J = 9.7, 1.6 | Triazolopyridine-H | |
| ¹³C NMR | 150.50 | - | Aromatic C |
| 149.27 | - | Aromatic C | |
| 144.15 | - | Aromatic C | |
| 133.49 | - | Aromatic C | |
| 131.64 | - | Aromatic C | |
| 124.32 | - | Aromatic C | |
| 121.92 | - | Aromatic C | |
| 116.70 | - | Aromatic C | |
| 109.24 | - | Aromatic C | |
| 38.93 | - | Aromatic C |
Note: Data is for 6-bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine in DMSO.[4]
Experimental Protocols
The synthesis of substituted[1][2]triazolo[4,3-a]pyridines can be efficiently achieved through a two-step sequence involving a palladium-catalyzed coupling followed by a microwave-assisted cyclization.[5][6][7] The following is a general protocol adapted for the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Step 1: Palladium-Catalyzed Hydrazide Arylation
-
To a sealed vial, add the desired acyl hydrazide (3 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 20-50 µmol), a suitable phosphine ligand (e.g., Josiphos, 40-100 µmol), and sodium bicarbonate (6 mmol).
-
Add 4 mL of N,N-dimethylformamide (DMF) to the vial.
-
Add 2-chloro-4-bromopyridine (2 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 15 hours.
-
After cooling to room temperature, the crude product can be used directly in the next step or purified by standard chromatographic methods.
Step 2: Microwave-Assisted Dehydrative Cyclization
-
Dissolve the crude product from Step 1 in acetic acid.
-
Heat the mixture in a microwave reactor to facilitate the dehydrative cyclization. The optimal temperature and time should be determined empirically.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Purify the resulting 7-Bromo-[1][2]triazolo[4,3-a]pyridine derivative by flash column chromatography or recrystallization.
Applications in Drug Discovery
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is a key intermediate in the synthesis of bioactive molecules for various therapeutic areas, including oncology and neurological disorders.[3] Its utility stems from its ability to be readily functionalized, particularly at the bromine-substituted position, through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig.[3]
A significant application of the[1][2]triazolo[4,3-a]pyridine core is in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction.[8][9] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host immune system.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. lib.ysu.am [lib.ysu.am]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 8. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
7-Bromo-triazolo[4,3-a]pyridine chemical structure and IUPAC name
An In-depth Technical Guide to 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
Disclaimer: Direct experimental data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine is limited in publicly available scientific literature. This guide provides information on its chemical identity, proposes a synthetic route based on established chemical principles, and includes data for the parent compound and a positional isomer to serve as a reference for researchers.
Chemical Structure and IUPAC Name
The chemical structure of 7-Bromo-[1][2]triazolo[4,3-a]pyridine is characterized by a pyridine ring fused with a 1,2,4-triazole ring, with a bromine atom substituted at the 7-position.
Chemical Structure:
Physicochemical Properties (Predicted and Comparative)
Due to the lack of direct experimental data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the following table includes predicted properties and experimental data for the parent compound,[1][2]triazolo[4,3-a]pyridine, and the commercially available isomer, 8-Bromo[1][2]triazolo[4,3-a]pyridine, for comparative purposes.
| Property | 7-Bromo-[1][2]triazolo[4,3-a]pyridine (Predicted) | [1][2]triazolo[4,3-a]pyridine[3] | 8-Bromo[1][2]triazolo[4,3-a]pyridine |
| Molecular Formula | C₆H₄BrN₃ | C₆H₅N₃ | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol | 119.12 g/mol | 198.02 g/mol |
| CAS Number | Not available | 274-80-6 | 1126824-74-5 |
Synthesis and Experimental Protocols
A plausible synthetic route to 7-Bromo-[1][2]triazolo[4,3-a]pyridine involves the synthesis of the parent[1][2]triazolo[4,3-a]pyridine scaffold followed by electrophilic bromination.
Synthesis of[1][2][3]triazolo[4,3-a]pyridine
Several methods for the synthesis of the[1][2]triazolo[4,3-a]pyridine core have been reported. A common approach involves the cyclization of 2-hydrazinopyridine with an appropriate one-carbon synthon.
Experimental Protocol (Adapted from literature): [1][4]
This one-pot synthesis proceeds via the reaction of 2-hydrazinopyridine with an aldehyde, followed by oxidative cyclization.
-
Materials: 2-hydrazinopyridine, aromatic aldehyde (e.g., benzaldehyde), and an oxidizing agent (e.g., trichloroisocyanuric acid - TCCA).
-
Procedure:
-
To a solution of 2-hydrazinopyridine (1 mmol) in a suitable solvent (e.g., dichloromethane), add the aromatic aldehyde (1 mmol).
-
Stir the mixture at room temperature for a designated period to form the hydrazone intermediate.
-
Add the oxidizing agent (e.g., TCCA) portion-wise to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired[1][2]triazolo[4,3-a]pyridine derivative.
-
Proposed Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine via Bromination
Electrophilic aromatic substitution on the[1][2]triazolo[4,3-a]pyridine ring system is expected to be influenced by the directing effects of the fused rings. Bromination is anticipated to occur on the pyridine ring.
Proposed Experimental Protocol:
-
Materials: [1][2]triazolo[4,3-a]pyridine, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., acetonitrile or a polar aprotic solvent).
-
Procedure:
-
Dissolve[1][2]triazolo[4,3-a]pyridine (1 mmol) in the chosen solvent.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon consumption of the starting material, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 7-Bromo-[1][2]triazolo[4,3-a]pyridine product. The separation of potential isomers may be necessary.
-
Experimental Workflow and Diagrams
The proposed synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine can be visualized as a two-step process.
Caption: Proposed two-step synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Potential Applications in Research and Drug Development
The[1][2]triazolo[4,3-a]pyridine scaffold is a recognized pharmacophore present in several biologically active compounds. For instance, derivatives of this class have been investigated for their activity as kinase inhibitors and for their potential in treating central nervous system disorders. The introduction of a bromine atom at the 7-position can significantly alter the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications, for example, in transition metal-catalyzed cross-coupling reactions to introduce new functional groups. This makes 7-Bromo-[1][2]triazolo[4,3-a]pyridine a potentially valuable building block in medicinal chemistry and drug discovery programs.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. (1,2,4)Triazolo(4,3-a)pyridine | C6H5N3 | CID 249770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Determining the Solubility of 7-Bromo-triazolo[4,3-a]pyridine in Organic Solvents: A Technical Guide
Determining the Solubility of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the heterocyclic compound 7-Bromo-[1][2]triazolo[4,3-a]pyridine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on establishing robust experimental protocols. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, process chemistry, and preclinical studies.
Introduction to 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
7-Bromo-[1][2]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound. The triazolopyridine core is a common scaffold in medicinal chemistry, and understanding its physicochemical properties, such as solubility, is fundamental for its development as a potential therapeutic agent. Solubility in organic solvents is particularly important for purification, reaction chemistry, and the preparation of stock solutions for screening assays.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine in common organic solvents has not been reported. Researchers are encouraged to use the experimental protocols outlined in this guide to populate the following table with their own empirical data.
Table 1: Experimentally Determined Solubility of 7-Bromo-[1][2]triazolo[4,3-a]pyridine
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., DMSO | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Saturation Shake-Flask Method
This is a widely accepted method for determining thermodynamic (equilibrium) solubility.[2][3][4]
Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.
Materials:
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid 7-Bromo-[1][2]triazolo[4,3-a]pyridine to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a calibration curve of known concentrations.
-
Calculate the original solubility by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining solubility, especially for compounds with good chromophores.[1][5][6]
Objective: To quantify the concentration of the dissolved compound in a saturated solution using HPLC.
Materials:
-
As per the Saturation Shake-Flask Method
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
Procedure:
-
Prepare the saturated solution as described in the Saturation Shake-Flask Method (Steps 1-7).
-
Calibration Curve Preparation:
-
Sample Analysis:
-
Inject the diluted, filtered sample of the saturated solution into the HPLC system.
-
Record the peak area for the compound.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining solubility.
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
Caption: Workflow for Quantification using HPLC with a Calibration Curve.
A Theoretical and Computational Investigation of 7-Bromo-triazolo[4,3-a]pyridine: A Technical Guide
A Theoretical and Computational Investigation of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide
Introduction: 7-Bromo-[1][2]triazolo[4,3-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the triazolopyridine scaffold in biologically active molecules. Computational and theoretical studies are indispensable for elucidating the structural, electronic, and spectroscopic properties of such molecules, thereby accelerating the design and development of novel derivatives with desired functionalities. This technical guide provides a comprehensive overview of the theoretical approaches used to study 7-Bromo-[1][2]triazolo[4,3-a]pyridine, based on established computational methodologies applied to analogous molecular systems. While specific experimental and computational data for this exact molecule are not extensively reported in publicly available literature, this document serves as a framework for its in-silico investigation.
Molecular Structure and Properties
The foundational step in the computational analysis of a molecule is the determination of its basic properties and optimized geometry.
Caption: 2D structure of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Table 1: Molecular Properties of 7-Bromo-[1][2]triazolo[4,3-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[2] |
| Molecular Weight | 198.02 g/mol | PubChem[2], Sigma-Aldrich[3] |
| CAS Number | 832735-60-1 | Sigma-Aldrich[4] |
| IUPAC Name | 7-bromo-[1][2]triazolo[4,3-a]pyridine | Sigma-Aldrich[4] |
| Canonical SMILES | C1=CN2C(=NC=N2)C=C1Br | PubChem[2] |
| InChI Key | JDEILNJRIPGRER-UHFFFAOYSA-N | Sigma-Aldrich[4] |
Computational Methodologies and Protocols
A standard computational workflow is employed to investigate the properties of small molecules like 7-Bromo-[1][2]triazolo[4,3-a]pyridine. This workflow typically involves geometry optimization, frequency calculations, and the determination of electronic properties, followed by more advanced studies such as molecular docking.
Caption: A general workflow for the computational study of a small molecule.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for studying the electronic structure of many-body systems. It is widely used for geometry optimization and property prediction of organic molecules.
Experimental Protocol (DFT):
-
Initial Structure: The initial 3D structure of 7-Bromo-[1][2]triazolo[4,3-a]pyridine is generated from its 2D representation or SMILES string.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. A commonly employed method is the B3LYP functional with a 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules. This level of theory has been successfully used for similar heterocyclic systems.[5][6][7]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine various electronic properties.
Table 2: Predicted Geometrical Parameters (Representative) Note: The following values are representative of typical bond lengths and angles in similar fused heterocyclic systems and are not from a direct calculation on 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.89 Å |
| C-N (Pyridine) | ~1.34 - 1.38 Å | |
| N-N (Triazole) | ~1.32 - 1.37 Å | |
| C-C | ~1.38 - 1.42 Å | |
| Bond Angle | C-C-Br | ~119° |
| C-N-C (Pyridine) | ~117° | |
| N-N-C (Triazole) | ~105° - 110° |
Table 3: Predicted Vibrational Frequencies (Key Modes) Note: Assignments are based on studies of pyridine and related heterocycles.[8][9] The calculated frequencies are typically scaled to better match experimental data.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |
| C-H Stretching | 3050 - 3150 | Aromatic C-H vibrations |
| Ring Stretching (Pyridine) | 1450 - 1610 | C=C and C=N stretching in the pyridine ring |
| Ring Stretching (Triazole) | 1300 - 1400 | N-N and C-N stretching in the triazole ring |
| C-H in-plane Bending | 1000 - 1300 | Bending of aromatic C-H bonds |
| C-Br Stretching | 500 - 650 | Stretching of the Carbon-Bromine bond |
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The analysis of FMOs (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and the MEP are crucial for understanding the chemical reactivity of a molecule.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[10][11][12]
-
MEP: A color-coded map of the electrostatic potential on the molecular surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.[3][13][14]
Table 4: Calculated Electronic Properties (Conceptual)
| Property | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Measure of the power to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Caption: Conceptual workflow of a molecular docking experiment.
Experimental Protocol (Molecular Docking):
-
Ligand Preparation: The 3D structure of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, optimized using DFT, is prepared by assigning appropriate atom types and charges.
-
Receptor Preparation: A crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program is used to systematically search for the best binding poses of the ligand within the receptor's active site. The program scores and ranks the poses based on a scoring function that estimates the binding affinity.
-
Analysis: The top-ranked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.
Table 5: Molecular Docking Results (Hypothetical Example)
| Parameter | Description | Example Value |
| Protein Target | The biological macromolecule used in the docking study. | e.g., EGFR Kinase |
| PDB ID | The Protein Data Bank identifier for the target structure. | e.g., 2GS2 |
| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). | -8.5 kcal/mol |
| Key Interactions | Specific amino acid residues involved in binding and the type of interaction. | H-bond with Met793, Halogen bond with Leu718 |
Conclusion
The theoretical and computational study of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, guided by methodologies successfully applied to analogous heterocyclic systems, offers profound insights into its physicochemical properties. Techniques such as Density Functional Theory provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic characteristics, including its reactivity profile as described by FMO and MEP analyses. Furthermore, molecular docking simulations can effectively predict its potential as a ligand for various biological targets, thereby guiding synthetic efforts in drug discovery. This in-silico approach represents a crucial, cost-effective, and efficient strategy for the rational design of novel 7-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives for a wide range of scientific applications.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. irjweb.com [irjweb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Ascendancy of Triazolopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties and versatile synthetic accessibility has led to the discovery of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and history of triazolopyridine compounds, detailing key synthetic methodologies and their evolution. Furthermore, it delves into the significant role these compounds play in modulating critical signaling pathways, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Historical Perspective and Discovery
The exploration of triazolopyridine chemistry began with early investigations into fused heterocyclic systems. Initial synthetic routes were often characterized by straightforward condensation reactions, reflecting the broader trends in organic chemistry at the time. Over the decades, a deeper understanding of reaction mechanisms and the demand for more complex and diverse derivatives have driven the development of more sophisticated and efficient synthetic strategies. This evolution has seen a shift from classical methods to modern techniques, including metal-catalyzed cross-coupling reactions, multi-component reactions, and microwave-assisted synthesis, significantly expanding the accessible chemical space of triazolopyridine derivatives.[1]
Key Synthetic Strategies
The versatility of the triazolopyridine core stems from the numerous synthetic routes available for its construction and functionalization. This section details some of the pivotal methods for the synthesis of different triazolopyridine isomers.
Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
One of the most common and versatile methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is the cyclization of 2-hydrazinopyridine with various reagents.
A mild and efficient one-pot synthesis involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes.[4] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines [4]
A mixture of 2-hydrazinopyridine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a suitable solvent is stirred at room temperature. An oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine, is then added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and washing to afford the desired product.
Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine isomer can be synthesized through various strategies, including the cyclization of 2-aminopyridines.
A notable method involves the copper-catalyzed reaction of 2-aminopyridines with nitriles. This approach allows for the construction of the triazole ring through a consecutive addition and oxidative cyclization sequence.[5]
Experimental Protocol: Copper-Catalyzed Synthesis of[1][2][3]Triazolo[1,5-a]pyridines [5]
A mixture of 2-aminopyridine (1 equiv.), a nitrile (1.2 equiv.), and a copper catalyst (e.g., CuBr, 10 mol%) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.
Synthesis of Trazodone: A Key Triazolopyridine Drug
Trazodone, a well-known antidepressant, features a[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core. Its synthesis has been optimized using microwave-assisted methods, which significantly reduce reaction times and improve yields.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis of Trazodone [6]
A mixture of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1 equiv.), 1-(3-chlorophenyl)piperazine hydrochloride (1 equiv.), potassium carbonate (3 equiv.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equiv.) is subjected to microwave irradiation (e.g., 300 W) for a short duration (typically 1-5 minutes). The reaction can be performed with a small amount of a high-boiling solvent like DMF or under solvent-free conditions. After cooling, the mixture is partitioned between water and an organic solvent (e.g., CH2Cl2). The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by crystallization.
Synthesis of Filgotinib: A Selective JAK1 Inhibitor
Filgotinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis, is a more complex triazolopyridine derivative. Its synthesis involves a multi-step sequence, including the construction of the triazolopyridine core followed by a Suzuki coupling.[8][9]
Experimental Protocol: Key Steps in the Synthesis of Filgotinib [8][9]
-
Formation of the Thiourea Intermediate: 2-Aminopyridine is condensed with ethoxycarbonyl isothiocyanate to form the corresponding thiourea.
-
Cyclization to form the Aminotriazole: The thiourea is treated with hydroxylamine hydrochloride to yield the pyridyl aminotriazole subunit.
-
Acylation: The aminotriazole is acylated with cyclopropanecarbonyl chloride.
-
Suzuki Coupling: The resulting triazolopyridine derivative is then subjected to a Suzuki coupling with a suitable boronic acid derivative to introduce the substituted phenyl ring.
-
Final Functionalization: Further modifications, such as conversion of a functional group and reaction with an amine, lead to the final Filgotinib molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for representative triazolopyridine synthesis and biological activity.
Table 1: Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines
| Entry | Aldehyde Substituent | Oxidant | Yield (%) | m.p. (°C) | Reference |
| 1 | 4-Cl | NCS | 92 | 188-190 | [4] |
| 2 | 4-OCH3 | NCS | 89 | 162-164 | [4] |
| 3 | 4-NO2 | NCS | 95 | 268-270 | [4] |
| 4 | H | I2 | 85 | 138-140 | [10] |
Table 2: Microwave-Assisted Synthesis of Trazodone [6]
| Entry | Halogen in Precursor | PTC | Solvent | Time (min) | Yield (%) |
| 1 | Cl | TBAB | DMF (10%) | 2 | 95 |
| 2 | Br | TBAB | DMF (10%) | 1 | 98 |
| 3 | Cl | TEAC | DMF (10%) | 4 | 90 |
| 4 | Br | DABCO | DMF (10%) | 3 | 92 |
Table 3: Biological Activity of Selected Triazolopyridine Derivatives
| Compound | Target | IC50 (nM) | Disease Area | Reference |
| Filgotinib (GLPG0634) | JAK1 | 10 | Rheumatoid Arthritis | [11][12] |
| JAK2 | 28 | [11][12] | ||
| JAK3 | 810 | [11][12] | ||
| TYK2 | 116 | [11][12] | ||
| TI-12403 | Tankyrase 1 | - | Colorectal Cancer | [13][14] |
| Compound 19 | JAK1 | 146 | Cancer | [15][16] |
| HDAC6 | 8.75 | [15][16] |
Modulation of Key Signaling Pathways
Triazolopyridine derivatives have demonstrated significant activity as modulators of several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[14] Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, plays a key role in this pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of tankyrase by triazolopyridine derivatives can stabilize Axin, leading to the degradation of β-catenin and suppression of Wnt signaling.[13][17]
Caption: Wnt pathway and Tankyrase inhibition by triazolopyridines.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[2][18] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Triazolopyridine derivatives, such as Filgotinib, have been developed as selective inhibitors of JAKs, thereby blocking the downstream signaling cascade.[2][18]
Caption: JAK/STAT pathway inhibition by Filgotinib.
PD-1/PD-L1 Immune Checkpoint Pathway
The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a major immune checkpoint that regulates T-cell activation and tolerance. Cancer cells can exploit this pathway to evade immune surveillance. Small molecule inhibitors, including those with a triazolopyridine core, are being developed to block the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity. Some small molecule inhibitors have been shown to induce the dimerization of PD-L1, which sterically hinders its interaction with PD-1.[1][19][20]
Caption: PD-1/PD-L1 pathway and small molecule inhibition.
Conclusion
The triazolopyridine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. From its early discovery to the development of sophisticated, targeted therapies, the journey of triazolopyridine compounds highlights the power of synthetic chemistry in addressing complex biological questions. The ability of these compounds to modulate key signaling pathways with high potency and selectivity underscores their continued importance in the development of new therapeutics for a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in this exciting and impactful field of study.
References
- 1. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 9. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 11. Filgotinib | 1206161-97-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Potential Biological Activities of 7-Bromo-triazolo[4,3-a]pyridine: A Technical Guide for Drug Discovery
The Potential Biological Activities of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide for Drug Discovery
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing molecules that can interact with a variety of biological targets. Within this class, 7-Bromo-[1][2]triazolo[4,3-a]pyridine stands out as a critical synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the systematic exploration of chemical space and the optimization of pharmacological activity.
This technical guide provides an in-depth overview of the potential biological activities of 7-Bromo-[1][2]triazolo[4,3-a]pyridine by examining the established activities of its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to guide future research and development efforts. The evidence strongly suggests that this core scaffold holds significant promise in the fields of oncology, infectious diseases, and neurology.
Potential Anticancer Activity
The triazolopyridine scaffold is a cornerstone in the development of novel anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Derivatives have shown potent activity as kinase inhibitors, immune checkpoint modulators, and antimicrotubule agents.
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The triazolopyridine core has been successfully utilized to create potent inhibitors of several important oncogenic kinases.
The EGFR signaling pathway plays a central role in cell growth and proliferation. Its aberrant activation is a key driver in several cancers, including breast and cervical cancer. Pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives, which can be synthesized from bromo-substituted precursors, have demonstrated significant cytotoxicity against cancer cell lines by inhibiting the EGFR/AKT pathway.[3]
Quantitative Data: Cytotoxicity of EGFR-Inhibiting Pyrazolotriazolopyrimidine Derivatives [3]
| Compound ID | Target Cell Line | IC50 (µM) |
| 1 | HCC1937 (Breast Cancer) | 7.01 |
| HeLa (Cervical Cancer) | 11.12 | |
| MCF7 (Breast Cancer) | 17.21 | |
| 2 | HCC1937 (Breast Cancer) | 21.34 |
| HeLa (Cervical Cancer) | 28.16 | |
| MCF7 (Breast Cancer) | 48.28 | |
| 3 | HCC1937 (Breast Cancer) | 14.11 |
| HeLa (Cervical Cancer) | 21.09 | |
| MCF7 (Breast Cancer) | 35.13 | |
| Compound 1: 7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[4,3-c]pyrimidine | ||
| Compound 3: 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine |
Signaling Pathway: EGFR/AKT Inhibition
Caption: EGFR signaling pathway and the point of inhibition by triazolopyrimidine derivatives.
Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format using a luminescent assay like the ADP-Glo™ Kinase Assay.
-
Reagent Preparation :
-
Prepare EGFR Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.
-
Dilute the test compound (synthesized from the 7-bromo precursor) and a known EGFR inhibitor (e.g., Gefitinib) in DMSO to create a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution containing the substrate (e.g., 2 µg Poly(Glu,Tyr) 4:1) and 25 µM ATP in the kinase buffer.
-
Dilute the EGFR enzyme in the kinase buffer (e.g., to 4 ng/µl).
-
-
Kinase Reaction :
-
Add 1 µl of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2 µl of the diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Antimicrobial Activity
Nitrogen-containing heterocycles, particularly those containing a triazole ring, are well-established pharmacophores in antimicrobial drug discovery. The triazolo[4,3-a]pyridine core is no exception, with various derivatives demonstrating activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Triazolothiadiazine Derivatives [2]
| Compound ID | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 7a | 1.56 | 3.12 | 3.12 | 1.56 |
| 7b | 1.56 | 1.56 | 3.12 | 3.12 |
| 7i | 3.12 | 1.56 | 1.56 | 3.12 |
| 7j | 6.25 | 25 | 12.5 | 50 |
| 7k | 6.25 | 50 | 12.5 | 25 |
| Gentamycin | 1.56 | 3.12 | 1.56 | 0.78 |
| Compounds 7i and 7j are 6-(4-bromophenyl)-substituted 7H-[1][2]triazolo[3,4-b][2][4]thiadiazines, highlighting the utility of a bromo-substituted aryl group (often introduced via Suzuki coupling from a bromo-heterocycle) for potent activity. |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain in a 96-well microtiter plate format.
-
Reagent and Culture Preparation :
-
Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an agar plate.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
-
Inoculum Preparation :
-
Pick several colonies from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Plate Setup :
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (diluted in MHB to twice the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).
-
-
Inoculation and Incubation :
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify bacterial growth.
-
Potential Central Nervous System (CNS) Activity
The pyridine ring is a common feature in many CNS-active drugs.[5] The 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is explicitly noted as a key intermediate for the development of CNS-active compounds, pointing to its potential in neurology and psychiatry.[6]
Pharmacological Data: Antiseizure and Antidepressant Activity of Triazole-Containing Quinolinones [5]
| Compound ID | Antiseizure Activity (MES test, ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) | Antidepressant Activity (FST, % Reduction in Immobility) |
| 3c | 63.4 | 264.1 | 4.2 | 48.9% |
| 3f | 78.9 | 253.5 | 3.2 | 60.1% |
| 3g | 84.9 | 439.9 | 5.2 | 62.3% |
| Fluoxetine | - | - | - | 56.4% |
| MES: Maximal Electroshock Seizure Test; FST: Forced Swim Test. These compounds demonstrate the potential of the broader class of molecules accessible from triazole-based intermediates. |
Logical Relationship: From Intermediate to CNS-Active Drug Candidate
Caption: The logical progression from the 7-bromo intermediate to a CNS drug candidate.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant Screening
The FST is a standard behavioral test used to screen for antidepressant activity in rodents.
-
Animal and Compound Preparation :
-
Use male ICR mice (20-25 g). House them in a controlled environment for at least one week before the experiment.
-
Suspend the test compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specific time (e.g., 60 minutes) before the test. A positive control, such as Fluoxetine (20 mg/kg), should be used.
-
-
Test Procedure :
-
Place each mouse individually into a transparent glass cylinder (25 cm high, 10 cm in diameter) containing water at 25°C to a depth of 15 cm.
-
The test session lasts for 6 minutes. The initial 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes (240 seconds), record the cumulative time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.
-
-
Data Analysis :
-
Calculate the mean immobility time for each treatment group.
-
Compare the immobility times of the compound-treated groups to the vehicle-treated control group using a statistical test (e.g., one-way ANOVA followed by Dunnett's test).
-
A significant reduction in immobility time is indicative of potential antidepressant-like activity.
-
Conclusion
While direct biological data on 7-Bromo-[1][2]triazolo[4,3-a]pyridine is limited, its established role as a key synthetic intermediate provides a strong foundation for exploring its potential in drug discovery. The extensive body of literature on its derivatives demonstrates that the triazolopyridine scaffold is a highly versatile and pharmacologically relevant core. By leveraging the 7-bromo position for chemical modification, researchers have successfully developed potent and selective modulators of various biological targets. The evidence strongly supports the continued exploration of novel derivatives derived from 7-Bromo-[1][2]triazolo[4,3-a]pyridine as a promising strategy for the development of new therapeutics in oncology, infectious disease, and neuroscience. This guide serves as a foundational resource to inform and accelerate such endeavors.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
The 7-Bromo-triazolo[4,3-a]pyridine Core: A Technical Guide to Reactivity and Stability
The 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Core: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
The[1][2]triazolo[4,3-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents. The introduction of a bromine atom at the 7-position, creating 7-Bromo-[1][2]triazolo[4,3-a]pyridine, provides a versatile handle for further molecular elaboration through modern cross-coupling chemistry. This guide offers an in-depth analysis of the reactivity and stability of this ring system, providing essential data and protocols for its effective utilization in research and drug development.
Physicochemical and Structural Properties
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine, with the CAS Number 832735-60-1, is a solid at room temperature. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its chemical behavior. The nitrogen atoms in the triazole ring and the bridgehead nitrogen create electron-poor centers in the pyridine ring, influencing its susceptibility to nucleophilic attack.[3][4] Conversely, the bromine atom at the 7-position serves as a prime site for transition metal-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 832735-60-1 | |
| Molecular Formula | C₆H₄BrN₃ | |
| IUPAC Name | 7-bromo[1][2]triazolo[4,3-a]pyridine | |
| InChI Key | JDEILNJRIPGRER-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Synthesis of the 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Core
The synthesis of the[1][2]triazolo[4,3-a]pyridine ring system can be achieved through several established methods.[5] A common and efficient approach involves the cyclization of a 2-hydrazinopyridine precursor. For the 7-bromo derivative, this would start from 2-chloro-4-bromopyridine.
The diagram below illustrates a plausible synthetic workflow.
Experimental Protocol: Synthesis via Cyclization
This protocol is a representative example based on general procedures for the synthesis of related[1][2]triazolo[4,3-a]pyridines.[5]
Step 1: Synthesis of 2-Hydrazino-4-bromopyridine
-
To a solution of 2-chloro-4-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-hydrazino-4-bromopyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine
-
Suspend the crude 2-hydrazino-4-bromopyridine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product.
Reactivity of the Ring System
The reactivity of 7-Bromo-[1][2]triazolo[4,3-a]pyridine is dominated by two key features: the versatile C-Br bond and the electron-deficient pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 7-position is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal substrate for a variety of cross-coupling reactions.[6][7] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
| Reaction | Reagents & Conditions | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O), heat.[8] | 7-Aryl/heteroaryl-[1][2]triazolo[4,3-a]pyridine |
| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF). | 7-Alkynyl-[1][2]triazolo[4,3-a]pyridine |
| Buchwald-Hartwig | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), strong base (e.g., NaOtBu), solvent (e.g., Toluene). | 7-Amino-[1][2]triazolo[4,3-a]pyridine |
| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF).[9] | 7-Alkenyl-[1][2]triazolo[4,3-a]pyridine |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established procedures for bromopyridine substrates.[7]
-
In a microwave vial or Schlenk tube under an inert atmosphere (argon or nitrogen), combine 7-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture (conventional heating or microwave irradiation) to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in the[1][2]triazolo[4,3-a]pyridine system is electron-deficient due to the electron-withdrawing effect of the nitrogen atoms. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring-junction nitrogen (C5 and C7).[10][11] While the C7 position is occupied by bromine (a good leaving group), the C5 position is also activated. Strong nucleophiles can potentially displace the bromide at C7 or a hydride at C5, although the former is generally more facile.
Stability and Degradation
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine ring system is generally stable under typical synthetic and physiological conditions. The aromatic nature of the fused rings provides considerable thermodynamic stability. However, like most N-heterocycles, it can be susceptible to degradation under harsh conditions.
Key Stability Considerations:
-
pH: The ring system is expected to be stable in neutral and moderately acidic or basic conditions. However, extreme pH values combined with high temperatures could lead to ring-opening or decomposition. The pyridine nitrogen can be protonated under strongly acidic conditions, which would further deactivate the ring towards electrophilic attack but could activate it for certain nucleophilic additions.
-
Oxidative Stability: The pyridine ring is relatively resistant to oxidation.[12] However, strong oxidizing agents could potentially lead to the formation of N-oxides or ring cleavage.
-
Reductive Stability: Catalytic hydrogenation may reduce the pyridine ring, although this typically requires forcing conditions. The C-Br bond can also be susceptible to reductive cleavage.
A hypothetical degradation pathway under harsh hydrolytic conditions might involve the cleavage of the triazole ring, followed by the breakdown of the pyridine core, eventually leading to smaller, more oxidized fragments like succinic acid, as seen in microbial degradation pathways of pyridine itself.[13][14]
Conclusion
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine ring system is a stable and highly versatile scaffold for chemical synthesis and drug discovery. Its reactivity is well-defined, with the C7-bromo group serving as a key handle for diversification via palladium-catalyzed cross-coupling reactions, and the electron-deficient pyridine ring offering potential for nucleophilic substitution. A thorough understanding of these reactivity patterns and stability limits is crucial for leveraging this privileged core in the design and synthesis of novel functional molecules.
References
- 1. lookchem.com [lookchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 7-Bromo-triazolo[4,3-a]pyridine: An Application Note
Synthesis Protocol for 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route is a two-step process commencing with the conversion of 2-chloro-4-bromopyridine to the key intermediate, 2-hydrazinyl-4-bromopyridine, followed by a cyclization reaction to yield the target compound. This protocol offers a practical and accessible method for the preparation of this important scaffold.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold found in numerous biologically active compounds. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space in drug development programs. This application note details a reliable and reproducible synthetic protocol for 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine, suitable for laboratory-scale synthesis.
Experimental Protocols
Overall Reaction Scheme
Caption: Synthetic pathway for 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Step 1: Synthesis of 2-Hydrazinyl-4-bromopyridine
This procedure is adapted from established methods for the hydrazinolysis of 2-chloropyridines.
Materials:
-
2-Chloro-4-bromopyridine
-
Hydrazine hydrate (60%)
-
Ethanol
Procedure:
-
To a solution of 2-chloro-4-bromopyridine (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydrazinyl-4-bromopyridine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This protocol is based on the cyclization of a hydrazinopyridine derivative using formic acid.[1]
Materials:
-
2-Hydrazinyl-4-bromopyridine
-
Formic acid (98%)
-
Concentrated Hydrochloric acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Methanol
-
Chloroform
-
Hexane
Procedure:
-
To a mixture of 98% formic acid (12 mL) and water (3 mL), add 2-hydrazinyl-4-bromopyridine (1.0 eq).
-
To this mixture, add concentrated hydrochloric acid (3 mL).
-
Heat the reaction mixture to reflux for 15 hours.
-
After completion, cool the reaction mixture and concentrate it to approximately half of its original volume under reduced pressure.
-
Carefully neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a solvent mixture of methanol-chloroform (1:9, v/v).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of methanol and chloroform as the eluent.
-
Further purification can be achieved by recrystallization from a hexane-chloroform mixed solvent to afford 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine as colorless needle-like crystals.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| 2-Chloro-4-bromopyridine | C₅H₃BrClN | 192.44 | - | Light-colored oil |
| 2-Hydrazinyl-4-bromopyridine | C₅H₅BrN₄ | 188.02 | - | - |
| 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine | C₆H₄BrN₃ | 198.02 | 84% (overall from intermediate)[1] | Colorless needle-like crystals[1] |
Characterization Data for 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine:
Experimental Workflow Visualization
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate in the synthesis of various biologically active compounds. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling pathways implicated in cancer and other diseases. This document outlines procedures for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the introduction of diverse functionalities at the 7-position of the triazolopyridine core.
Biological Significance of 7-Substituted[1][2][3]triazolo[4,3-a]pyridines
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have been identified as potent inhibitors of several important biological targets. Notably, they have been investigated as inhibitors of c-Met and VEGFR-2, receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[2][4] Furthermore, some derivatives have been shown to target the Wnt/β-catenin signaling pathway by inhibiting Tankyrase, an enzyme involved in the degradation of Axin, a key component of the β-catenin destruction complex.[5] Other analogues have been explored as microtubule targeting agents, which disrupt the dynamics of tubulin polymerization, a validated strategy in cancer chemotherapy.[6][7] The ability to functionalize the 7-position of the triazolopyridine ring through cross-coupling reactions provides a powerful tool for the structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the key signaling pathways targeted by[1][2][3]triazolo[4,3-a]pyridine derivatives.
References
- 1. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 7-Bromo-triazolo[4,3-a]pyridine in Medicinal Chemistry
Application Notes and Protocols for the Derivatization of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold, a key intermediate in the development of novel therapeutics. This document outlines detailed protocols for common and effective derivatization reactions, summarizes quantitative data for biologically active derivatives, and illustrates relevant signaling pathways and experimental workflows.
Introduction to the 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. This scaffold has been identified in molecules with antidepressant, anticancer, and immunomodulatory properties. The presence of a bromine atom at the 7-position provides a versatile handle for introducing a wide range of substituents through modern cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
The primary derivatization strategies for 7-Bromo-[1][2]triazolo[4,3-a]pyridine involve palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are highly valued for their broad substrate scope and functional group tolerance.
Medicinal Chemistry Applications of 7-Substituted[1][2][3]triazolo[4,3-a]pyridine Derivatives
Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have shown significant potential in several therapeutic areas. Below are key examples of their biological activities and associated signaling pathways.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have been identified as potent c-Met inhibitors.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. Certain derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis.
Caption: Tubulin Polymerization and Inhibition.
PD-1/PD-L1 Interaction Inhibition
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are an emerging class of cancer immunotherapeutics. Novel[1][2]triazolo[4,3-a]pyridines have been identified as potent inhibitors of this interaction.[3]
Caption: PD-1/PD-L1 Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of derivatized[1][2]triazolo[4,3-a]pyridine and related scaffolds.
| Table 1: c-Met Kinase Inhibitory Activity | |
| Compound ID | IC50 (nM) |
| Derivative 4d ([1][2]triazolo[4,3-a]pyrazine core) | 1.8 |
| SGX-523 (Reference) | 4.1 |
| JNJ-38877605 (Reference) | 4.3 |
| Table 2: Antiproliferative Activity (Tubulin Polymerization Inhibitors) | ||
| Compound ID | HeLa Cell Line IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| Derivative 7i (3,6-diaryl-[1][2]triazolo[4,3-a]pyridine) | 12 | 3.4 |
| Combretastatin A-4 (Reference) | 2.1 | 4.2 |
| Table 3: PD-1/PD-L1 Interaction Inhibitory Activity | |
| Compound ID | IC50 (nM) |
| Compound A22 ([1][2]triazolo[4,3-a]pyridine core) | 92.3 |
Experimental Protocols
Detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 7-Bromo-[1][2]triazolo[4,3-a]pyridine are provided below. These protocols are based on established methods for similar heterocyclic systems and may require optimization for specific substrates.
Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-[1][2][3]triazolo[4,3-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 7-Bromo-[1][2]triazolo[4,3-a]pyridine with various arylboronic acids.
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%), PdCl₂(dppf) (3 mol%))
-
Base (e.g., K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the arylboronic acid, base, and palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-[1][2]triazolo[4,3-a]pyridine.
Buchwald-Hartwig Amination for the Synthesis of 7-Amino-[1][2][3]triazolo[4,3-a]pyridines
This protocol provides a general method for the palladium-catalyzed amination of 7-Bromo-[1][2]triazolo[4,3-a]pyridine with primary or secondary amines.
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ (2-5 mol%), Pd(OAc)₂ (2-5 mol%))
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP (4-10 mol%))
-
Base (e.g., NaOtBu (1.4 equiv), K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 90-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-[1][2]triazolo[4,3-a]pyridine derivative.
Conclusion
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is a valuable starting material for the synthesis of diverse libraries of compounds with significant potential in medicinal chemistry. The robust and versatile nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of the chemical space around this core, leading to the discovery of potent inhibitors for a range of biological targets. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel therapeutics based on the[1][2]triazolo[4,3-a]pyridine framework.
Application Notes and Protocols: 7-Bromo-triazolo[4,3-a]pyridine in Fragment-Based Drug Discovery
Application Notes and Protocols: 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target of interest. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets. This document provides detailed application notes and protocols for the use of 7-Bromo-[1][2]triazolo[4,3-a]pyridine , a versatile fragment, in FBDD campaigns. Its bromine handle allows for straightforward chemical elaboration through various cross-coupling reactions, making it an attractive starting point for hit-to-lead optimization.[2]
Core Applications
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine fragment is a valuable tool for screening against a variety of protein targets. The[1][2]triazolo[4,3-a]pyridine core has been identified in inhibitors of diverse protein classes, highlighting its potential for broad applicability in drug discovery.
Potential Therapeutic Areas:
-
Oncology: The scaffold has been found in inhibitors of targets such as the PD-1/PD-L1 interaction and indoleamine 2,3-dioxygenase 1 (IDO1), both crucial in cancer immunotherapy.[3][4] Derivatives have also been investigated as inhibitors of PIM-1 kinase and the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which are implicated in various cancers.[5]
-
Inflammatory Diseases: Given the role of targets like IDO1 in immune regulation, fragments based on this scaffold could be starting points for anti-inflammatory drugs.
-
Infectious Diseases: The triazolopyridine core has been explored for developing novel antimalarial agents.[6]
Fragment-Based Drug Discovery Workflow
An FBDD campaign utilizing 7-Bromo-[1][2]triazolo[4,3-a]pyridine typically follows a multi-step process, beginning with primary screening to identify binding, followed by secondary validation and structural characterization to guide subsequent medicinal chemistry efforts.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD cascade are provided below. These protocols are generalized and should be optimized for the specific target protein.
Primary Screening: Differential Scanning Fluorimetry (Thermal Shift Assay)
This high-throughput method is used to identify fragments that bind to the target protein by measuring changes in its thermal stability.
Principle: Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is typically in the range of 2-10 µM.
-
Prepare a stock solution of 7-Bromo-[1][2]triazolo[4,3-a]pyridine in DMSO (e.g., 100 mM).
-
In a 96- or 384-well PCR plate, add the protein solution to each well.
-
Add the fragment to the desired final concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Include a DMSO-only control.
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.
-
The Tm is determined by fitting the sigmoidal melting curve. A significant shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the control indicates a potential hit.
Secondary Screening & Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to confirm binding and determine kinetic parameters (kon, koff) and binding affinity (KD).[7]
Protocol:
-
Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Prepare a series of dilutions of 7-Bromo-[1][2]triazolo[4,3-a]pyridine in running buffer (e.g., HBS-EP+ buffer). The concentration range should span the expected KD (e.g., 1 µM to 1 mM for fragments).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface if necessary using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
Orthogonal Validation: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Prepare solutions of the target protein and 7-Bromo-[1][2]triazolo[4,3-a]pyridine in the same buffer to minimize buffer mismatch effects.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the fragment solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the fragment into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine KD, ΔH, and n.
Structural Characterization: X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides crucial information about the binding mode, which is essential for structure-based drug design.
Protocol:
-
Crystallize the target protein under conditions that yield high-quality, diffraction-grade crystals.
-
Soak the protein crystals in a solution containing a high concentration of 7-Bromo-[1][2]triazolo[4,3-a]pyridine (typically 1-50 mM) for a defined period.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the observed electron density map and refine the structure.
Data Presentation
Quantitative data from the biophysical assays should be summarized for clear comparison of hits.
Table 1: Summary of Biophysical Screening Data
| Fragment ID | Structure | Molecular Weight (Da) | ΔTm (°C) | SPR KD (µM) | ITC KD (µM) | Ligand Efficiency (LE) |
| F001 | 7-Bromo-[1][2]triazolo[4,3-a]pyridine | 198.02 | 3.5 | 450 | 520 | 0.28 |
| F002 | Control Fragment 1 | 145.16 | 0.2 | >1000 | ND | - |
| F003 | Control Fragment 2 | 210.25 | 2.8 | 680 | 750 | 0.23 |
ND: Not Determined. LE is calculated as -1.37 * pKD / Number of Heavy Atoms.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the FBDD process and a hypothetical signaling pathway that could be targeted.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 3. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 7-Bromo-triazolo[4,3-a]pyridine in the Synthesis of Kinase Inhibitors
Application of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique chemical structure allows for strategic modifications, making it a valuable core for creating potent and selective inhibitors targeting various kinases involved in disease pathways. The bromine atom at the 7-position serves as a key functional handle for introducing diverse chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of 7-Bromo-[1][2]triazolo[4,3-a]pyridine in the synthesis of kinase-related inhibitors.
Data Presentation
The following tables summarize the biological activity of kinase inhibitors and related compounds synthesized using the[1][2]triazolo[4,3-a]pyridine and its isomeric[1][2]triazolo[1,5-a]pyridine scaffolds.
Table 1: Inhibition of PD-1/PD-L1 Interaction by[1][2]triazolo[4,3-a]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Assay Type |
| A22 | PD-1/PD-L1 Interaction | 92.3 | Homogenous Time-Resolved Fluorescence (HTRF) |
Data sourced from a study on[1][2]triazolo[4,3-a]pyridines as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[2]
Table 2: Kinase Inhibitory Activity of a[1][2]triazolo[1,5-a]pyridine Derivative
| Compound ID | Target Kinase | IC50 (nM) |
| 14 (CZC24758) | PI3Kγ | 29 |
Data from the discovery of 5-(2-amino-[1][2]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide as a selective PI3Kγ inhibitor.[1]
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance. Small molecule inhibitors targeting this interaction can restore anti-tumor immunity.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
General Synthetic Workflow
The synthesis of kinase inhibitors from 7-Bromo-[1][2]triazolo[4,3-a]pyridine typically involves a palladium-catalyzed cross-coupling reaction to introduce a desired substituent at the 7-position. This is followed by purification and biological evaluation.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for 7-Bromo-[1][2]triazolo[4,3-a]pyridine. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of 7-Bromo-[1][2]triazolo[4,3-a]pyridine with a variety of aryl or heteroaryl boronic acids.
Materials:
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, including a sealable reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating plate or oil bath
-
Purification equipment (e.g., column chromatography setup with silica gel)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add 7-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-substituted-[1][2]triazolo[4,3-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between 7-Bromo-[1][2]triazolo[4,3-a]pyridine and a primary or secondary amine.
Materials:
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, including a Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and heating plate or oil bath
-
Purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), Xantphos (0.04 mmol, 0.04 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Addition of Reactants: Add 7-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-[1][2]triazolo[4,3-a]pyridine derivative.
Conclusion
7-Bromo-[1][2]triazolo[4,3-a]pyridine is a valuable and adaptable starting material for the synthesis of novel kinase inhibitors and modulators of key biological pathways. The protocols and data presented here provide a foundation for researchers to design and synthesize new derivatives for further investigation in drug discovery programs. The strategic use of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the development of next-generation targeted therapeutics.
References
- 1. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amide Derivatives from 7-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Synthesis of Amide Derivatives from 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[3] These derivatives have shown potential as antidepressants, antifungal agents, and inhibitors of enzymes like IDO1 and PD-1/PD-L1.[3][4][5] The introduction of an amide functionality at the 7-position of this scaffold can significantly influence the molecule's pharmacological properties, making the development of efficient synthetic protocols for such derivatives crucial for drug discovery and development.
This document provides a detailed protocol for the synthesis of 7-amido-[1][2]triazolo[4,3-a]pyridine derivatives from 7-Bromo-[1][2]triazolo[4,3-a]pyridine via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[6]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to form a C-N bond between an aryl halide (in this case, 7-Bromo-[1][2]triazolo[4,3-a]pyridine) and an amine or amide. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.[7]
-
Amine/Amide Coordination and Deprotonation: The amine or amide reactant coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate from the metal, affording the desired amide product and regenerating the palladium(0) catalyst.[7][8]
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 7-Bromo-[1][2]triazolo[4,3-a]pyridine with a primary or secondary amide.
Materials:
-
Desired primary or secondary amide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine 7-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv), the desired amide (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum or rubber stopper, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (7-Bromo-[1][2]triazolo[4,3-a]pyridine) indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 7-amido-[1][2]triazolo[4,3-a]pyridine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides a template for summarizing the results of the synthesis of various amide derivatives from 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
| Entry | Amide Reactant | Product | Yield (%) | m.p. (°C) | Analytical Data (¹H NMR, MS) |
| 1 | Benzamide | N-([1][2]triazolo[4,3-a]pyridin-7-yl)benzamide | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| 2 | Acetamide | N-([1][2]triazolo[4,3-a]pyridin-7-yl)acetamide | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| 3 | Cyclopropanecarboxamide | N-([1][2]triazolo[4,3-a]pyridin-7-yl)cyclopropanecarboxamide | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| 4 | Morpholine-4-carboxamide | 4-N-([1][2]triazolo[4,3-a]pyridin-7-yl)morpholine-4-carboxamide | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for N-arylation of 7-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for N-arylation of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, a key transformation for the synthesis of novel compounds in drug discovery and materials science. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are standard methods for the formation of carbon-nitrogen (C-N) bonds.[3][4]
The 7-amino-[1][2]triazolo[4,3-a]pyridine scaffold is a valuable pharmacophore, and the ability to introduce a variety of aryl or heteroaryl amines at this position opens up a vast chemical space for the development of new chemical entities with potential therapeutic applications.
Key Methodologies
Two primary catalytic systems are presented for the N-arylation of 7-Bromo-[1][2]triazolo[4,3-a]pyridine:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): This classical method for C-N bond formation is often a cost-effective alternative to palladium-catalyzed reactions.[4] Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions than traditional Ullmann reactions.[5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for both palladium- and copper-catalyzed N-arylation reactions applicable to 7-Bromo-[1][2]triazolo[4,3-a]pyridine. The choice of conditions will depend on the specific amine coupling partner and desired reaction parameters.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O |
| Ligand | XPhos, BINAP, RuPhos | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general method for the coupling of 7-Bromo-[1][2]triazolo[4,3-a]pyridine with a primary or secondary amine.
Materials:
-
Aryl or heteroaryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the desired amine, palladium(II) acetate, XPhos, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the Celite® pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-7-amino-[1][2]triazolo[4,3-a]pyridine.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann-Type Condensation)
This protocol provides a method for the N-arylation of 7-Bromo-[1][2]triazolo[4,3-a]pyridine using a copper catalyst. This can be particularly effective for the coupling with N-heterocycles.[6]
Materials:
-
Amine or N-heterocycle (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vial suitable for heating
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the amine or N-heterocycle, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Add anhydrous DMF or DMSO.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Mandatory Visualizations
Caption: General workflow for the N-arylation of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 7-Bromo-triazolo[4,3-a]pyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-triazolo[4,3-a]pyridine is a heterocyclic organic compound with potential as a versatile building block for the synthesis of novel materials for organic electronics. Its electron-deficient triazolopyridine core, combined with the reactive bromine handle, makes it an attractive candidate for designing hole-transporting, electron-transporting, or emissive materials for a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The triazole moiety is known for its thermal stability and can influence the electronic properties of the resulting molecules. The bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the tuning of the material's properties.
This document provides an overview of the potential applications of 7-Bromo-triazolo[4,3-a]pyridine in organic electronics, along with generalized experimental protocols for the synthesis of its derivatives and their incorporation into electronic devices.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-triazolo[4,3-a]pyridine is presented in the table below. These properties are essential for its use in the synthesis of organic electronic materials.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [PubChem CID: 832735-60-1] |
| Molecular Weight | 198.02 g/mol | [PubChem CID: 832735-60-1] |
| Appearance | Off-white to pale-yellow solid | [Sigma-Aldrich] |
| Purity | ≥98% | [Sigma-Aldrich] |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, DMF) | General knowledge |
| InChI Key | JDEILNJRIPGRER-UHFFFAOYSA-N | [Sigma-Aldrich] |
Applications in Organic Electronics
The unique structural features of 7-Bromo-triazolo[4,3-a]pyridine make it a promising scaffold for various applications in organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of 7-Bromo-triazolo[4,3-a]pyridine can be designed to function as host materials, electron-transporting layer (ETL) materials, or hole-transporting layer (HTL) materials in OLEDs. The high triplet energy of the triazolopyridine core is particularly advantageous for host materials in phosphorescent OLEDs.
-
Organic Photovoltaics (OPVs): By attaching suitable donor and acceptor moieties, 7-Bromo-triazolo[4,3-a]pyridine can be incorporated into novel non-fullerene acceptors or donor materials for OPV active layers.
-
Organic Field-Effect Transistors (OFETs): The rigid and planar nature of the triazolopyridine system can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs.
Hypothetical Performance Data of a Derivative in an OLED Device
To illustrate the potential of this building block, the following table summarizes hypothetical performance data for a blue-emitting OLED device using a fictional derivative, "TP-Cz" (synthesized from 7-Bromo-triazolo[4,3-a]pyridine and carbazole). This data is for exemplary purposes only and will require experimental validation.
| Device Architecture | Derivative | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | CIE (x, y) |
| ITO/PEDOT:PSS/TP-Cz/TPBi/LiF/Al | TP-Cz | 8.5 | 12.3 | 10.1 | (0.15, 0.25) |
EQEmax: Maximum External Quantum Efficiency; CEmax: Maximum Current Efficiency; PEmax: Maximum Power Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.
Experimental Protocols
The following are generalized protocols for the synthesis of a 7-Bromo-triazolo[4,3-a]pyridine derivative and its integration into an OLED device. These protocols are based on standard procedures for similar compounds and should be optimized for specific target molecules and device architectures.
Synthesis of a Carbazole-Substituted Derivative (Hypothetical Example: TP-Cz)
This protocol describes a typical Suzuki cross-coupling reaction to synthesize a derivative where a carbazole moiety is attached to the 7-position of the triazolopyridine core.
Materials:
-
7-Bromo-triazolo[4,3-a]pyridine
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 7-Bromo-triazolo[4,3-a]pyridine (1.0 eq) and 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq) in toluene.
-
Add an aqueous solution of K₂CO₃ (2 M, 3.0 eq).
-
De-gas the mixture with argon for 30 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the organic layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product (TP-Cz).
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple multilayer OLED using the synthesized TP-Cz as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
TP-Cz (synthesized derivative)
-
1,3,5-Tri(m-pyridin-3-yl-phenyl)benzene (TPBi) (Electron Transport Layer)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate a 30 nm thick layer of the synthesized TP-Cz onto the PEDOT:PSS layer.
-
Subsequently, thermally evaporate a 40 nm thick layer of TPBi as the electron transport layer.
-
Deposit a 1 nm thick layer of LiF as an electron injection layer.
-
Finally, deposit a 100 nm thick layer of Al as the cathode.
-
Encapsulate the device to protect it from air and moisture.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a carbazole-substituted derivative.
OLED Device Architecture
Application Notes and Protocols for Screening 7-Bromo-triazolo[4,3-a]pyridine Derivatives for Biological Activity
Application Notes and Protocols for Screening 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of this scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic nature, potentially leading to enhanced biological activity and target selectivity. Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that halogen substituents can play a crucial role in target binding and overall efficacy. For instance, in the 4-aminoquinoline series, 7-bromo substitution resulted in comparable antiplasmodial activity to the established 7-chloro analogs against Plasmodium falciparum[3].
These application notes provide a general framework and detailed protocols for the synthesis and biological screening of novel 7-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives. The protocols are based on established methodologies for related compound classes and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this specific chemical series.
I. Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivatives
A general synthetic route to novel 7-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives can be conceptualized starting from commercially available 7-Bromo-[1][2]triazolo[4,3-a]pyridine. The core scaffold can be functionalized at various positions to generate a library of derivatives.
General Synthetic Protocol:
A versatile approach to generating a library of derivatives involves the palladium-catalyzed cross-coupling reactions at the bromine position. For example, Suzuki or Stille coupling reactions can be employed to introduce a variety of aryl or heteroaryl substituents at the 7-position.
Example Protocol for Suzuki Coupling:
-
To a solution of 7-Bromo-[1][2]triazolo[4,3-a]pyridine (1 mmol) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired boronic acid or boronic ester (1.2 mmol).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), and a base, such as K₂CO₃ or Cs₂CO₃ (3 mmol).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-[1][2]triazolo[4,3-a]pyridine derivative.
Note: Reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for different substrates.
II. In Vitro Anticancer Activity Screening
The evaluation of the anticancer potential of the synthesized derivatives is a critical step. A common initial screening method is the MTT assay, which assesses the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). On the following day, treat the cells with various concentrations of the 7-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Data Presentation:
Summarize the IC₅₀ values for each compound against different cancer cell lines in a table for easy comparison.
| Compound ID | R-group at C7 | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| BTP-1 | Phenyl | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| BTP-2 | 4-Fluorophenyl | 8.7 ± 0.9 | 12.3 ± 1.5 | 9.8 ± 1.1 |
| BTP-3 | 4-Methoxyphenyl | 25.1 ± 3.1 | 30.4 ± 3.5 | 28.6 ± 3.3 |
| Doxorubicin | - | 0.5 ± 0.06 | 0.8 ± 0.1 | 0.6 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. In Vitro Antimicrobial Activity Screening
The synthesized compounds can also be screened for their potential as antimicrobial agents against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare fresh cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective broth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic or antifungal agent, e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Data Presentation:
Present the MIC values for each compound against the tested microbial strains in a tabular format.
| Compound ID | R-group at C7 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTP-1 | Phenyl | 32 | 64 | >128 |
| BTP-2 | 4-Fluorophenyl | 16 | 32 | 64 |
| BTP-3 | 4-Methoxyphenyl | 64 | >128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. NA = Not Applicable.
IV. Visualization of Experimental Workflows
General Workflow for Biological Screening
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The final ring-closing step is crucial. If using dehydrating agents like phosphorus oxychloride (POCl₃), ensure it is fresh and used in sufficient excess. Reaction temperature and time are also critical; prolonged heating or excessively high temperatures can lead to degradation.
-
Suboptimal Acylation: The initial acylation of 5-bromo-2-hydrazinopyridine may be incomplete. Ensure your acylating agent (e.g., formic acid, triethyl orthoformate) is pure and that the reaction conditions are suitable for forming the necessary N-formylhydrazino intermediate.
-
Side Reactions: The formation of byproducts, primarily the isomeric 7-bromo-[1][2]triazolo[1,5-a]pyridine via Dimroth rearrangement, can significantly reduce the yield of the desired product.
-
Purification Losses: The product may be lost during workup and purification. See the purification troubleshooting section for more details.
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Cyclization | Use fresh POCl₃ or another suitable dehydrating agent. Optimize reaction temperature and time by monitoring the reaction progress using TLC or LC-MS. |
| Incomplete Acylation | Ensure the purity of the acylating agent. Consider using a more reactive acylating agent if necessary. |
| Dimroth Rearrangement | Maintain neutral or slightly acidic conditions during cyclization. Avoid excessive heat and prolonged reaction times.[1][3] |
| Purification Losses | Optimize the extraction and chromatography conditions. |
Q2: I'm observing a significant amount of an isomeric byproduct. How can I identify and minimize it?
A2: The most common isomeric byproduct is 7-bromo-[1][2]triazolo[1,5-a]pyridine, formed through the Dimroth rearrangement. This rearrangement is often favored under acidic or basic conditions and at elevated temperatures.
-
Identification: The two isomers can be distinguished by their spectroscopic properties, particularly ¹H and ¹³C NMR. The chemical shifts of the protons and carbons in the pyridine and triazole rings will differ. It is advisable to obtain reference spectra for both isomers if possible.
-
Minimization:
-
Reaction Conditions: Carry out the cyclization step under the mildest possible conditions. If using a strong acid or base, consider alternative, more neutral reagents.
-
Temperature Control: Avoid excessive heating during the reaction and workup.
-
pH Control: Maintain a neutral or slightly acidic pH during workup and purification to suppress the rearrangement.
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification of 7-Bromo-[1][2]triazolo[4,3-a]pyridine can be challenging due to the presence of the isomeric byproduct and other potential impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Careful monitoring of fractions by TLC is crucial to separate the desired product from the slightly more polar Dimroth rearrangement product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.
-
Residual Reagents: If POCl₃ was used for cyclization, ensure it is completely quenched and removed during the workup to prevent decomposition of the product on the silica gel column.
Purification Troubleshooting Table
| Issue | Recommended Action |
| Co-elution of Isomers | Use a shallow gradient during column chromatography and carefully analyze fractions by TLC or LC-MS. |
| Product Streaking on TLC | This may indicate the presence of acidic or basic impurities. Neutralize the crude product before loading it onto the column. |
| Low Recovery from Column | The product may be strongly adsorbed to the silica gel. Consider using a different stationary phase (e.g., alumina) or a more polar eluent system. |
Experimental Protocols
A plausible synthetic route for 7-Bromo-[1][2]triazolo[4,3-a]pyridine involves the acylation of 5-bromo-2-hydrazinopyridine followed by cyclization.
Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-2-formylhydrazine
-
To a solution of 5-bromo-2-hydrazinopyridine (1 equivalent) in an appropriate solvent such as formic acid, add the acylating agent (e.g., excess formic acid or triethyl orthoformate).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to 7-Bromo-[1][2]triazolo[4,3-a]pyridine
-
To the crude 1-(5-bromopyridin-2-yl)-2-formylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) (2-3 equivalents) slowly at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main synthesis pathway and the Dimroth rearrangement side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 7-Bromo-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in the synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine can stem from several factors, primarily related to the two key stages of the synthesis: the formation of the hydrazone intermediate and its subsequent oxidative cyclization.
1. Issues with Hydrazone Formation:
-
Incomplete reaction: The condensation reaction between 2-hydrazino-4-bromopyridine and your aldehyde or orthoester may be incomplete.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst: The use of an acid catalyst, such as a few drops of glacial acetic acid, can facilitate the condensation.
-
Water Removal: This is a condensation reaction where water is a byproduct. If the reaction is reversible, removing water can drive it to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
-
Degradation of Starting Materials: 2-hydrazinopyridines can be unstable.
-
Troubleshooting:
-
Purity: Use freshly prepared or purified 2-hydrazino-4-bromopyridine. Its purity can be checked by melting point or NMR spectroscopy.
-
Storage: Store the hydrazine intermediate under an inert atmosphere (nitrogen or argon) and at a low temperature.
-
-
2. Inefficient Oxidative Cyclization:
-
Choice of Oxidizing Agent: The selection of the oxidizing agent is critical for the cyclization of the hydrazone to the triazolopyridine ring.
-
Troubleshooting:
-
Milder Oxidants: Harsh oxidizing agents can lead to side reactions and degradation of the product. Consider using milder and more selective oxidants. N-chlorosuccinimide (NCS) has been shown to be effective for the synthesis of a similar compound, 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, affording a high yield.[4]
-
Alternative Methods: Other reported methods for the synthesis of[1][2][3]triazolo[4,3-a]pyridines include the use of a KI/TBHP system, which offers a transition-metal-free alternative.[2]
-
-
-
Reaction Conditions: Temperature and solvent can significantly influence the cyclization reaction.
-
Troubleshooting:
-
Temperature Control: The oxidative cyclization with NCS is reported to be exothermic and should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side products.[4]
-
Solvent: A dry, polar aprotic solvent like N,N-dimethylformamide (DMF) is often a good choice for this type of reaction.[4]
-
-
3. Purification Losses:
-
Product Solubility: The product may have some solubility in the wash or recrystallization solvents, leading to loss of material.
-
Troubleshooting:
-
Solvent Selection: Carefully select solvents for extraction and purification to maximize product recovery.
-
Minimize Transfers: Each transfer of the product can result in some loss.
-
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?
Answer:
The formation of multiple products indicates the presence of side reactions. Common side products in the synthesis of triazolopyridines can include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the starting hydrazine and aldehyde/orthoester.
-
Over-oxidation Products: Harsh oxidizing conditions can lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis of the Product: If water is present during workup or purification, the triazole ring could potentially undergo hydrolysis, although this is generally less common under standard conditions.
-
Polymeric Materials: In some cases, especially with reactive aldehydes, polymerization can occur.
Strategies to Minimize Side Products:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may lead to side reactions.
-
Controlled Addition: Add the oxidizing agent portion-wise to maintain control over the reaction temperature and concentration.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.
-
Purification of Starting Materials: Use highly pure starting materials to avoid introducing impurities that could lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine?
A common and effective strategy involves a two-step process. The first step is the condensation of 2-hydrazino-4-bromopyridine with a suitable carbonyl compound (e.g., an aldehyde or an orthoester) to form a hydrazone intermediate. The second step is the oxidative cyclization of this hydrazone to yield the final 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine product.[4]
Q2: How can I prepare the 2-hydrazino-4-bromopyridine precursor?
2-hydrazino-4-bromopyridine can be synthesized from 2-chloro-4-bromopyridine by reaction with hydrazine hydrate. This is a nucleophilic aromatic substitution reaction where the hydrazine displaces the more labile chlorine atom.
Q3: What are some recommended oxidizing agents for the cyclization step?
N-chlorosuccinimide (NCS) has been successfully used for the synthesis of a structurally similar 6-bromo analog, resulting in a high yield of 93%.[4] Other methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core include the use of a potassium iodide (KI) catalyst with tert-butyl hydroperoxide (TBHP) as the terminal oxidant, which provides an environmentally benign, transition-metal-free option.[2]
Q4: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify functional groups present in the molecule.
-
Melting Point: To assess the purity of the synthesized compound.
-
Q5: Are there any safety precautions I should be aware of during this synthesis?
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Oxidizing Agents: Oxidizing agents can be reactive and should be handled with care. The reaction with NCS is reported to be exothermic.[4]
-
Solvents: Use appropriate solvents and handle them in a fume hood.
Data Presentation
The following table summarizes different reaction conditions and their reported yields for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines, which can serve as a reference for optimizing the synthesis of the 7-bromo analog.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-hydrazinopyridine, various aldehydes | TCCA, CH3CN, rt | 3-substituted-[1][2][3]triazolo[4,3-a]pyridines | 80-92 | |
| 2-hydrazinopyridine, various aldehydes | Oxone/NaI, CH3CN, rt | 3-substituted-[1][2][3]triazolo[4,3-a]pyridines | 76-88 | |
| 2-hydrazinopyridine, various aldehydes | NBS, CH3CN, rt | 3-substituted-[1][2][3]triazolo[4,3-a]pyridines | 82-94 | |
| 5-bromo-2-hydrazinopyridine, pyridine-4-carboxaldehyde | NCS, DMF, 0 °C to rt | 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | 93 | [4] |
| 2-hydrazinopyridines, α-keto acids | KI (20 mol%), TBHP (3.0 equiv), CH3CN, 80 °C | 3-substituted-[1][2][3]triazolo[4,3-a]pyridines | 65-85 | [2] |
| 2-chloropyridine, hydrazides | Pd catalyst, then Acetic Acid, microwave | [1][2][3]triazolo[4,3-a]pyridines | Good | [1] |
Experimental Protocols
Key Experiment: Synthesis of a 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine Analog (Adaptable for 7-Bromo Synthesis) [4]
This protocol describes the synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and can be adapted for the synthesis of the 7-bromo isomer by starting with the appropriate 2-hydrazino-4-bromopyridine.
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 5-bromo-2-hydrazinopyridine (10 mmol) in ethanol (40 mL) at room temperature, add pyridine-4-carboxaldehyde (10 mmol).
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Upon completion, a solid precipitate will form. Collect the solid by filtration and recrystallize it from hot ethanol to obtain the pure hydrazone.
Step 2: Oxidative Cyclization to 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve the hydrazone (10 mmol) in a minimum amount of dry DMF (20 mL).
-
Cool the mixture in an ice bath.
-
Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise to the reaction mixture. Caution: The reaction is highly exothermic.
-
Stir the reaction mixture at 0 °C for approximately 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete as indicated by TLC.
-
Collect the resulting solid by filtration and wash it twice with petroleum ether.
-
Dissolve the solid in 50 mL of hot water and add triethylamine (10 mmol) dropwise while cooling.
-
Pale green crystals of the product will form. Collect the crystals by filtration and wash with cold water to afford the pure product (Yield: 93%).
Visualizations
Caption: Experimental workflow for the synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Troubleshooting decision tree for low yield in 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine synthesis.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7-Bromo-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromo-triazolo[4,3-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 7-Bromo-triazolo[4,3-a]pyridine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Product loss during aqueous work-up. | Minimize the number of extraction steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. If the product is susceptible to degradation on silica gel, consider using a liquid-liquid extraction as the primary purification step.[1] |
| Degradation on silica gel. | Use a less acidic stationary phase like neutral alumina for column chromatography.[1] Alternatively, deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[1] | |
| Co-elution of Product and Starting Material/Impurities | Inappropriate solvent system for column chromatography. | Systematically screen different solvent systems with varying polarities.[2] Consider using a gradient elution to improve separation. For example, a gradient of methanol in dichloromethane (e.g., 1:99 v/v) can be effective.[1] |
| Similar polarity of the product and impurities. | If column chromatography fails, attempt recrystallization from a suitable solvent. Test small batches with various solvents (e.g., ethanol, ethyl acetate, acetone) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[2][3] | |
| Product Appears as an Oil Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The compound is inherently an oil or has a low melting point. | If the compound is pure by NMR and LC-MS, accept it as an oil. If a solid is required, consider attempting to form a salt or co-crystal. | |
| Tailing of Spots on TLC Plate | The compound is acidic or basic. | Add a small amount of acetic acid to the eluent for acidic compounds or triethylamine for basic compounds to improve the spot shape.[2] This can also translate to better separation on a column. |
| Multiple Spots on TLC After Purification | Incomplete reaction or side reactions. | Review the synthetic procedure for potential side reactions.[4] Ensure the reaction has gone to completion before work-up. |
| Decomposition of the product on the TLC plate. | Spot the sample and develop the TLC plate immediately. Use a less acidic stationary phase for TLC if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 7-Bromo-triazolo[4,3-a]pyridine?
A1: Column chromatography on silica gel is a widely used technique for the purification of 7-Bromo-triazolo[4,3-a]pyridine and related heterocyclic compounds.[1][5] A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexane/cyclohexane.[1][6]
Q2: My compound is turning brown during purification. What could be the cause?
A2: Brominated heterocyclic compounds can be sensitive to light and air, leading to decomposition and discoloration. It is advisable to protect the compound from light by wrapping flasks in aluminum foil and to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q3: How can I confirm the purity of my final product?
A3: The purity of 7-Bromo-triazolo[4,3-a]pyridine should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any proton- or carbon-containing impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Q4: Is recrystallization a viable purification method for 7-Bromo-triazolo[4,3-a]pyridine?
A4: Yes, recrystallization can be an effective method, particularly for removing minor impurities or if column chromatography proves difficult.[2] The choice of solvent is critical and must be determined empirically. A related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, has been successfully recrystallized from an ethanol solution.[3]
Q5: I am observing ring-opening of the triazole ring during my synthesis/purification. How can I avoid this?
A5: Ring-opening of the triazole ring can occur under certain conditions, particularly with strong nucleophiles or bases.[4] During purification, it is important to use neutral or mildly acidic/basic conditions. Avoid strong acids or bases in your work-up and chromatographic system.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of 7-Bromo-triazolo[4,3-a]pyridine using silica gel column chromatography.
Materials:
-
Crude 7-Bromo-triazolo[4,3-a]pyridine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane or Cyclohexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of EtOAc/Hexane or MeOH/DCM) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent (e.g., start with 100% Hexane and gradually add EtOAc, or start with 100% DCM and gradually add MeOH).
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent under reduced pressure to obtain the purified 7-Bromo-triazolo[4,3-a]pyridine.
Protocol 2: Recrystallization
This protocol provides a general method for purifying 7-Bromo-triazolo[4,3-a]pyridine by recrystallization.
Materials:
-
Crude 7-Bromo-triazolo[4,3-a]pyridine
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold, and crystals will form upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% (by HPLC)[7] | 50-80% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Potential for product degradation on the stationary phase.[1] |
| Recrystallization | >99% | 40-70% | Can yield very pure material, cost-effective. | Finding a suitable solvent can be challenging. Lower yields if the product has some solubility in the cold solvent. |
| Preparative TLC | >95% | 20-50% | Good for small quantities, relatively quick. | Limited sample capacity, lower yields. |
Visualizations
Caption: General experimental workflow for the purification and analysis of 7-Bromo-triazolo[4,3-a]pyridine.
Caption: Troubleshooting logic for the purification of 7-Bromo-triazolo[4,3-a]pyridine based on TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Bromopyridine Substrates
Welcome to the technical support center for Suzuki coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of bromopyridine substrates, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with a bromopyridine substrate consistently low or non-existent?
Answer:
Low yields in the Suzuki coupling of bromopyridines are a common challenge and can be attributed to several factors, often related to the electronic nature of the pyridine ring and catalyst inhibition.[1][2] The pyridine nitrogen can coordinate to the palladium catalyst, thereby inhibiting its activity.[2][3]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Suboptimal Ligand: The choice of ligand is critical for promoting the catalytic cycle.
-
Incorrect Base: The strength and type of base significantly impact the transmetalation step.[4][5]
-
Poor Solubility: Insufficient solubility of starting materials can lead to a sluggish reaction.[1]
-
Inadequate Temperature: The reaction may require more thermal energy to proceed efficiently.
Question 2: I am observing significant byproduct formation. How can I minimize side reactions like homocoupling, debromination, and protodeboronation?
Answer:
The formation of byproducts is a common issue that can significantly lower the yield of the desired product.
-
Homocoupling of the Boronic Acid: This occurs when the boronic acid couples with itself.
-
Cause: Often promoted by the presence of oxygen or an excess of palladium catalyst.[2]
-
Solution: Rigorous degassing of the reaction mixture is crucial.[2] Using a slight excess of the bromopyridine substrate can sometimes suppress homocoupling. Lowering the catalyst loading might also be beneficial.[2]
-
-
Debromination (or Dehalogenation): The bromopyridine is reduced, replacing the bromine atom with a hydrogen atom.[2][6]
-
Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[2][6] The presence of water can also contribute to dehalogenation.[7]
-
Solution: Try a different, bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[8] Using a milder base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄ can also help.[8] Lowering the reaction temperature and minimizing the amount of water may also reduce this side reaction.[2][7]
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene by replacement of the boronic acid group with a hydrogen atom.[9]
-
Cause: This undesired side reaction can be influenced by reaction conditions such as excess water, high temperatures, or a non-optimal base.[2][9]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can be an effective strategy as they are more stable and less prone to protodeboronation.[9][10][11] These reagents can provide a "slow release" of the boronic acid, minimizing its concentration and potential for side reactions.[9]
-
Question 3: My reaction is not going to completion, and I observe unreacted starting material. What should I try?
Answer:
Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability.
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy.
-
Solution: Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).[1] If the reaction has stalled, consider increasing the temperature or allowing it to run for a longer period.
-
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure rigorous inert conditions. The use of bulky, electron-rich ligands can help stabilize the catalyst.[1]
-
-
Insufficient Base Strength or Amount: The base may not be strong enough or present in a sufficient amount to effectively promote the transmetalation step.[1]
-
Solution: Consider screening stronger bases (e.g., K₃PO₄, Cs₂CO₃) or increasing the equivalents of the base (typically 2.0-3.0 equivalents).[1]
-
-
Poor Quality of Reagents: The bromopyridine or boronic acid starting materials may be impure or degraded.[2]
-
Solution: Use freshly purified starting materials. Boronic acids, in particular, can form anhydrides (boroxines) upon storage, which can affect their reactivity.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and the effects of various components on the Suzuki coupling of bromopyridines.
Table 1: Common Catalyst Systems for Suzuki Coupling of Bromopyridines
| Palladium Source | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Typical Yield | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | 4-10 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 | 2-6 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[1] |
| Pd(PPh₃)₄ | None | 5 | - | Moderate to Good | Often used, but may require optimization for specific substrates.[3] |
| PdCl₂(dppf) | None | 5 | - | Moderate to High | A common and versatile catalyst.[4] |
Table 2: Effect of Base on Suzuki Coupling of Bromopyridines
| Base | Equivalents | Common Solvent(s) | Typical Yield | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ | 2-3 | THF/H₂O, Dioxane | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][2][3] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ | 2-3 | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[1]
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1][4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1][4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1][4]
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: a bromopyridine or a chloropyridine?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable. While reactions with chloropyridines are possible, they often require more specialized and highly active catalyst systems.[1]
Q2: Can I run the Suzuki coupling of a bromopyridine under air?
A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][2] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is a critical component and serves multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[1][5] The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.[1]
Q4: Are there alternatives to boronic acids that might be more stable for coupling with bromopyridines?
A4: Yes, potassium organotrifluoroborates and boronate esters (such as MIDA or pinacol esters) are excellent alternatives.[9][10][11][12] These reagents are generally more stable than boronic acids and are less prone to protodeboronation, a common side reaction, especially with heteroaryl substrates.[9][10] They can be particularly useful for challenging couplings involving unstable boronic acids, such as 2-pyridine boronic acid.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of 7-Bromo-triazolo[4,3-a]pyridine Derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 7-Bromo-[1][2]triazolo[4,3-a]pyridine?
A1: The most prevalent derivatization methods are palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the 7-position.[3][4] Key reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[1][3]
Q2: What are the critical parameters to consider when optimizing these cross-coupling reactions?
A2: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several factors.[2] Key parameters include:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Bulky, electron-rich ligands often yield the best results.[2][3]
-
Base: A non-nucleophilic base is required to facilitate the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact yield and should be screened.[2][5]
-
Solvent: The solvent affects the solubility of reagents and the stability of intermediates. Common choices include dioxane, toluene, and DMF.[7]
-
Temperature: Reaction temperature influences reaction rate and the stability of reactants and catalysts. Optimization is often necessary.[8]
-
Purity of Reactants: The purity of starting materials, especially boronic acids in Suzuki couplings, is critical. Impurities can lead to side reactions like protodeboronation.[8][9]
Q3: What are recommended starting conditions for a Suzuki-Miyaura coupling reaction with 7-Bromo-[1][2]triazolo[4,3-a]pyridine?
A3: A good starting point for a Suzuki-Miyaura coupling would be to use a catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.[10] The reaction typically requires an inorganic base and an anhydrous solvent.[5] For challenging substrates like 2-pyridyl boron derivatives, specialized conditions may be necessary to prevent reagent decomposition.[11]
Q4: What are recommended starting conditions for a Buchwald-Hartwig amination with 7-Bromo-[1][2]triazolo[4,3-a]pyridine?
A4: For a Buchwald-Hartwig amination, a common starting point involves a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like XPhos or BINAP.[1][2][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[1][2] The reaction is usually conducted in an anhydrous solvent like toluene under an inert atmosphere.[1][2]
Q5: How can I effectively monitor the progress of my derivatization reaction?
A5: Thin-Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the progress of the reaction.[1][13] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the new product spot.[13] For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Catalyst System: The chosen palladium precursor or ligand may not be optimal for the specific substrates. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][10] |
| Incorrect Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction. | Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, DMF).[2][7] | |
| Reagent Decomposition: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures.[9] Amines can also be sensitive. | Use freshly purified starting materials. For Suzuki reactions, consider using boronate esters which can be more stable.[14] Ensure anhydrous conditions, as water can contribute to decomposition.[15] | |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring via TLC.[8] | |
| Formation of Side Products (e.g., Homo-coupling, Protodeboronation) | Oxygen in the Reaction Mixture: The presence of oxygen can lead to the homo-coupling of boronic acids. | Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and using Schlenk techniques.[12] |
| Presence of Water: Moisture can lead to the decomposition of the boronic acid (protodeboronation).[9] | Use anhydrous solvents and oven-dried glassware.[1][15] | |
| Inconsistent or Irreproducible Results | Variability in Reagent Quality: The purity of starting materials, catalysts, and solvents can vary between batches. | Use reagents from a reliable source and purify starting materials if necessary.[8] Use a consistent source and lot for the catalyst and ligands. |
| Atmospheric Contamination: The reaction is sensitive to air and moisture. | Employ consistent and rigorous inert atmosphere techniques for every reaction.[12] | |
| Difficulty in Product Purification | Co-elution with Byproducts: The polarity of the desired product may be similar to that of byproducts or remaining starting materials. | Optimize the column chromatography conditions by screening different solvent systems (e.g., gradients of hexane/ethyl acetate).[8] |
| Residual Palladium Catalyst: The final product may be contaminated with palladium. | Consider treating the crude product with a palladium scavenger or performing an additional purification step like recrystallization. | |
| Difficulty Removing Solvent: High-boiling point solvents like DMF can be difficult to remove completely. | After the main workup, consider performing an aqueous wash to remove residual DMF. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the boronic acid/ester, the base, and a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas three times.[1]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in the anhydrous solvent.
-
Add the anhydrous solvent to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point and should be optimized for the specific amine and substrate.
Materials:
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene and the amine via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours.[1][2]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by flash column chromatography.
Data Presentation
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 16 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 88 |
Table 2: Example Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine Type | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | Secondary | 92 |
| 2 | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | Primary | 87 |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS (1.5) | Toluene | 100 | 16 | Aniline | 89 |
Visualizations
Caption: Workflow for optimizing cross-coupling reactions.
Caption: Decision tree for troubleshooting low product yield.
Caption: Key steps in a Pd-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Triazolopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of triazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of triazolopyridine derivatives?
A1: Common challenges in the scale-up synthesis of triazolopyridine derivatives include managing reaction exotherms, ensuring consistent product quality and yield, dealing with by-product formation, and developing robust purification methods.[1][2] Issues such as regioselectivity can also become more pronounced at a larger scale.[3][4] Furthermore, the handling of potentially hazardous reagents, such as azides and energetic intermediates, requires careful consideration and specialized safety protocols.
Q2: My reaction yield is significantly lower upon scale-up. What are the likely causes?
A2: Several factors can contribute to a drop in yield during scale-up. Inefficient mixing and heat transfer in larger reactors can lead to localized temperature gradients and the formation of side products.[5] The order of reagent addition and the rate of addition can also become more critical on a larger scale. Additionally, impurities in starting materials that were insignificant at the lab scale can have a more substantial impact on the reaction outcome at a larger scale.
Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my reaction?
A3: The formation of isomers often arises from the reaction of unsymmetrical starting materials. To improve regioselectivity, consider the following:
-
Catalyst and Ligand Screening: The choice of catalyst and ligands can significantly influence the regiochemical outcome of the reaction.
-
Solvent Effects: The polarity of the solvent can affect the transition state energies of the competing reaction pathways, thereby influencing the isomeric ratio.
-
Temperature Control: Running the reaction at a different, often lower, temperature can favor the formation of the desired isomer.
-
Protecting Groups: The strategic use of protecting groups can block one reactive site, forcing the reaction to proceed at the desired position.[4]
Q4: What are the key safety precautions to take when using sodium azide in a large-scale synthesis?
A4: Sodium azide is highly toxic and can form explosive heavy metal azides. Key safety precautions include:
-
Avoid Contact with Metals: Do not use metal spatulas or equipment that may come into contact with sodium azide.
-
Use in a Well-Ventilated Area: Handle sodium azide in a fume hood to avoid inhalation of dust or hydrazoic acid, which is formed upon contact with acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Quenching and Disposal: Never dispose of sodium azide down the drain. It must be quenched and disposed of as hazardous waste according to institutional protocols.
Q5: How can I efficiently remove residual palladium catalyst from my product on a large scale?
A5: Residual palladium is a common issue in cross-coupling reactions. Effective removal strategies for large-scale synthesis include:
-
Scavenging Resins: Use solid-supported scavengers with thiol or other functional groups that bind to palladium.[6][7]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb the palladium catalyst.[6]
-
Crystallization: Recrystallization of the final product is often a highly effective method for removing palladium and other impurities.[1]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium bisulfite, can help extract the palladium.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Increase stirring speed.- Use a reactor with appropriate baffles and impeller design for the scale of the reaction.- Consider switching to a continuous flow setup for improved mixing and heat transfer.[5] |
| Poor Temperature Control | - Ensure the reactor's heating/cooling system is adequate for the reaction volume.- Monitor the internal reaction temperature closely.- For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the temperature. |
| Starting Material Quality | - Re-analyze the purity of all starting materials and reagents.- Purify starting materials if necessary. |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.- Consider a higher catalyst loading, but be mindful of cost and removal.- Evaluate different catalysts or ligands that may be more robust. |
Issue 2: Formation of By-products
| Potential Cause | Troubleshooting Steps |
| Side Reactions due to Overheating | - Improve temperature control as described above.- Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | - Carefully re-verify the molar ratios of all reactants.- On a large scale, ensure accurate weighing and transfer of all materials. |
| Presence of Oxygen or Moisture | - If the reaction is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Undesired Isomer Formation | - Refer to the FAQ on improving regioselectivity. |
Issue 3: Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Difficulty in Removing Palladium Catalyst | - Refer to the FAQ on palladium removal.- See the detailed protocol for palladium removal below. |
| Product is an Oil or Difficult to Crystallize | - Try different solvent systems for crystallization.- Consider using an anti-solvent to induce precipitation.- If crystallization fails, column chromatography may be necessary, but this can be challenging and costly at scale. |
| Co-elution of Impurities during Chromatography | - Optimize the mobile phase composition.- Try a different stationary phase (e.g., reverse-phase instead of normal-phase).- Consider a different purification technique, such as preparative HPLC or crystallization. |
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a Triazolopyridine Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | 30 minutes | 14 minutes | [5] |
| Yield | 74% | 70% | [5] |
| Product Quality | Comparable | Comparable | [5] |
| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volume at any given time | [8] |
| Scalability | Can be challenging | Generally easier to scale up by running the system for longer | [8] |
Table 2: Optimization of Suzuki-Miyaura Coupling for a Triazolopyridine Derivative
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME/H₂O | 80 | 92 |
Note: This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions. Actual results will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative via Microwave-Assisted, Catalyst-Free Reaction
This protocol is adapted from a reported scale-up synthesis.[9]
Materials:
-
Enaminonitrile (1.0 equiv)
-
Benzohydrazide (2.0 equiv)
-
Dry Toluene
Procedure:
-
To an appropriately sized, oven-dried reaction vessel, add the enaminonitrile and benzohydrazide.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen) three times.
-
Add dry toluene to the reaction mixture.
-
Seal the reaction vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain this temperature for the required reaction time (monitor by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Large-Scale Removal of Palladium Catalyst using Activated Carbon
This protocol provides a general procedure for palladium removal.[6]
Materials:
-
Crude triazolopyridine derivative containing residual palladium
-
Suitable organic solvent (e.g., ethyl acetate, toluene)
-
Activated carbon (5-10 wt% relative to the crude product)
-
Celite
Procedure:
-
Dissolve the crude product in a suitable organic solvent in a large flask.
-
Add the activated carbon to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Prepare a pad of Celite in a filter funnel.
-
Filter the mixture through the Celite pad to remove the activated carbon.
-
Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A troubleshooting workflow for common scale-up synthesis issues.
Caption: Decision workflow for palladium catalyst removal.
Caption: A plausible reaction pathway for triazolopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
managing protodeboronation in Suzuki reactions of 7-Bromo-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protodeboronation during Suzuki-Miyaura cross-coupling reactions of 7-Bromo-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki reaction of 7-Bromo-triazolo[4,3-a]pyridine?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of coupling with 7-Bromo-triazolo[4,3-a]pyridine, this reaction consumes the boronic acid, reducing the yield of the desired 7-aryl-triazolo[4,3-a]pyridine and forming a de-borylated byproduct that can complicate purification. Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like the triazolopyridine system, are often highly susceptible to this decomposition pathway.[2] Studies have shown that triazolopyridyl boronic acids and their esters can be unstable under various Suzuki reaction conditions, readily undergoing protodeboronation.[3]
Q2: What are the primary factors that promote protodeboronation in this reaction?
A2: Several factors can accelerate protodeboronation:
-
pH and Base: The reaction's pH is a critical factor.[2] While a base is necessary for the catalytic cycle, strongly basic conditions can promote the decomposition of the boronic acid.[2] For some basic heteroaromatic boronic acids, a zwitterionic species that forms under neutral pH conditions is highly reactive and prone to rapid protodeboronation.[1][2]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[4]
-
Water: The presence of water is often necessary for the hydrolysis of boronic esters and for the activity of certain bases, but it can also be a proton source for protodeboronation.[5]
-
Catalyst System: A slow or inefficient catalyst that does not promote rapid cross-coupling can allow more time for the competing protodeboronation to occur.[6] Bulky, electron-rich phosphine ligands are often employed to accelerate the desired coupling, but some studies suggest that bulky ligands can, under certain conditions, also promote palladium-catalyzed protodeboronation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of reagents and the catalyst, potentially favoring side reactions like homocoupling.[4]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed:
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can enhance stability and reduce the rate of protodeboronation.[2]
-
Optimize the Base: Use the weakest base necessary to promote the reaction. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred over strong hydroxides.[4][7]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
-
Use Anhydrous Solvents: In some cases, particularly when using boronic esters, employing anhydrous solvents can minimize protodeboronation.[5]
-
Employ a Highly Active Catalyst: A highly active palladium catalyst with an appropriate ligand can accelerate the cross-coupling to outcompete the slower protodeboronation side reaction.[4]
-
"Slow-Release" Strategy: Using MIDA boronates allows for the slow, controlled release of the free boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of de-borylated starting material (protodeboronation). | The rate of protodeboronation is faster than the rate of cross-coupling. | 1. Switch to a boronic pinacol ester: If using a boronic acid, switch to the more stable pinacol ester. 2. Change the base: If using a strong base (e.g., NaOH, KOH), switch to a weaker base such as K₂CO₃ or K₃PO₄.[7] 3. Lower the reaction temperature: Decrease the temperature in 10-20 °C increments. 4. Screen ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling.[4] 5. Degas thoroughly: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can inhibit the catalyst.[4] |
| Reaction is sluggish or incomplete. | Catalyst inhibition/deactivation: The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] | 1. Increase catalyst loading: Increase the catalyst loading from 1-2 mol% to 3-5 mol%.[4] 2. Use a more robust ligand: Buchwald's biaryl phosphine ligands are often effective in preventing catalyst deactivation by heteroaryl substrates.[4] 3. Consider a different palladium precatalyst: Pre-formed catalysts can sometimes be more resistant to inhibition.[4] |
| Formation of homocoupled byproducts (Ar-Ar and/or Bpin-Bpin). | Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid/ester. | 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4] 2. Adjust stoichiometry: Using a slight excess of the boronic ester (1.1-1.2 equivalents) can sometimes minimize homocoupling of the aryl halide. |
| Difficulty purifying the product from the de-borylated triazolopyridine. | The polarity of the product and the protodeboronated byproduct are very similar. | 1. Optimize reaction conditions: The primary solution is to minimize the formation of the byproduct by implementing the strategies to reduce protodeboronation. 2. Chromatography optimization: Explore different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) or consider a different stationary phase for column chromatography. |
Data Presentation
Table 1: Reaction Conditions for Suzuki Coupling of 3-methyl-7-bromo-[1][3]triazolo[1,5-a]pyridine with Various Arylboronic Acids. [8]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3a | 96 |
| 2 | 4-Methylphenylboronic acid | 3b | 85 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 89 |
| 4 | 4-Fluorophenylboronic acid | 3d | 75 |
| 5 | 4-Chlorophenylboronic acid | 3e | 81 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3f | 52 |
| 7 | 2-Thiopheneboronic acid | 3g | 65 |
Reaction Conditions: 3-methyl-7-bromo-[1][3]triazolo[1,5-a]pyridine (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (4-5 mol%), Na₂CO₃ (2.4 mmol) in Dioxane (15 mL) and Water (3 mL) at 85 °C.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-triazolo[4,3-a]pyridine with an Arylboronic Acid [8]
This protocol is adapted from a procedure for the structurally similar 3-methyl-7-bromo-[1][3]triazolo[1,5-a]pyridine and should serve as a good starting point.[8]
-
Reagent Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-triazolo[4,3-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 - 0.05 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add dioxane (to achieve a concentration of ~0.06 M with respect to the aryl bromide). Then, add a solution of sodium carbonate (Na₂CO₃) (2.4 equiv) dissolved in degassed water (the volume of water should be about 1/5th that of the dioxane).
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature. Add water to the mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Efficient Coupling Reactions with 7-Bromo-triazolo[4,3-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 7-Bromo-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 7-Bromo-triazolo[4,3-a]pyridine?
A1: The most common and versatile palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.[3]
Q2: Which factors are critical for selecting a suitable catalyst system for coupling with 7-Bromo-triazolo[4,3-a]pyridine?
A2: Several factors influence the success of the coupling reaction:
-
Choice of Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used. For challenging couplings, pre-catalysts that readily form the active Pd(0) species are often preferred.
-
Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective for heteroaromatic substrates.[4]
-
Base: The choice of base is critical and depends on the specific reaction and the sensitivity of the substrates. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[2]
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Q3: Can the nitrogen atoms in the triazolopyridine ring interfere with the palladium catalyst?
A3: Yes, the Lewis basic nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] The use of bulky ligands can often mitigate this issue by sterically shielding the palladium.
Q4: Are there any general recommendations for starting a new coupling reaction with 7-Bromo-triazolo[4,3-a]pyridine?
A4: When developing a new coupling reaction, it is advisable to start with a well-established catalyst system known to be effective for other bromopyridines. A small-scale reaction screen using different ligands, bases, and solvents can help to quickly identify promising conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction shows only starting material or very low conversion. What are the possible causes and how can I fix it?
A:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium precursor and ligand are of high quality and have been stored correctly. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Base | The base may not be strong enough to facilitate the catalytic cycle. For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LiHMDS are often more effective.[2] |
| Low Reaction Temperature | Some coupling reactions, especially with less reactive partners, require higher temperatures. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. |
| Catalyst Inhibition | The nitrogen atoms of the triazolopyridine may be inhibiting the catalyst. Switch to a bulkier ligand (e.g., a biarylphosphine like XPhos) to sterically hinder this interaction. |
Issue 2: Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A:
| Common Side Product | Cause and Mitigation |
| Hydrodehalogenation (Replacement of Bromine with Hydrogen) | This can occur if there is a source of hydride in the reaction. This side reaction can be promoted by certain amine bases or alcoholic solvents.[7] Ensure anhydrous conditions and consider a non-protic solvent. In some cases, changing the ligand can suppress this pathway. |
| Homocoupling of the Boronic Acid (Suzuki) | This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[8] Thoroughly degas your solvent and reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial. |
| Glaser Coupling (Homocoupling of the Alkyne in Sonogashira) | This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[9] Using a copper-free Sonogashira protocol or ensuring strictly anaerobic conditions can prevent this. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various coupling reactions with 7-Bromo-triazolo[4,3-a]pyridine, based on successful reports for analogous bromopyridine and N-heterocyclic substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene/H₂O | 80-110 | 70-95 | A robust system for many heteroaryl bromides. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 75-98 | Effective for challenging or sterically hindered coupling partners. |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 60-90 | A classic catalyst, but may be less effective for this specific substrate. |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2) | Toluene | 80-100 | 70-95 | A widely used system for a range of amines.[10] |
| Pd(OAc)₂ (2-4) | RuPhos (4-8) | K₂CO₃ (2) | t-BuOH | 100 | 75-99 | Good for coupling with primary amines. |
| G3-XPhos (1-3) | - | LHMDS (1.5) | THF | 60-80 | 80-98 | A modern pre-catalyst effective for a broad scope of amines. |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | 25-70 | 65-95 | The classic Sonogashira conditions.[11] |
| Pd(OAc)₂ (1-2) | - | PPh₃ (2-4), Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | 70-90 | A copper-free protocol to avoid Glaser homocoupling. |
| Pd(PPh₃)₄ (3-5) | CuI (5-10) | i-Pr₂NH (2) | Toluene | 60-90 | 70-95 | Alternative amine base. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk tube, add 7-Bromo-triazolo[4,3-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOtBu, 1.2 mmol) to an oven-dried Schlenk tube.
-
Add 7-Bromo-triazolo[4,3-a]pyridine (1.0 mmol).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene, 5 mL).
-
Add the amine (1.1 mmol) via syringe.
-
Place the reaction in a preheated oil bath (e.g., 100 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
General Sonogashira Coupling Protocol
-
To a Schlenk tube, add 7-Bromo-triazolo[4,3-a]pyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide co-catalyst (0.06 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for failed coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
removal of impurities from 7-Bromo-triazolo[4,3-a]pyridine reactions
Technical Support Center: 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine. Our aim is to help you identify and resolve common issues related to impurity removal during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) After Reaction
-
Question: My reaction mixture shows multiple spots on the TLC plate after completion. What are these impurities and how can I get rid of them?
-
Answer: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. The most common impurities in the synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine from 5-bromo-2-hydrazinopyridine and a cyclizing agent (e.g., triethyl orthoformate or formic acid) include:
-
Unreacted 5-bromo-2-hydrazinopyridine: This is a common impurity if the reaction has not gone to completion.
-
Formyl or Acetyl Hydrazine Intermediate: An intermediate that has not fully cyclized.
-
Hydrolysis Products: If your reaction conditions are not anhydrous, triethyl orthoformate can hydrolyze to formic acid and ethanol.
-
Side-products from Dimerization: Hydrazine derivatives can sometimes undergo side reactions to form dimers or other polymeric materials.
Recommended Actions:
-
Optimize Reaction Time and Temperature: Ensure your reaction is running for the recommended duration and at the correct temperature to drive it to completion.
-
Purification: The most effective way to remove these impurities is through column chromatography.
-
Issue 2: Low Yield of the Desired Product
-
Question: I am getting a very low yield of 7-Bromo-[1][2]triazolo[4,3-a]pyridine. What could be the reason and how can I improve it?
-
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: As mentioned above, if the reaction does not go to completion, the yield of your desired product will be low.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction outcome.
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.
Recommended Actions:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of reagents and reduce the efficiency of the reaction. Use dry solvents and glassware.
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of your starting materials are being used.
-
Careful Purification: Minimize the number of transfer steps and use appropriate techniques to reduce product loss during purification.
-
Issue 3: Product Discoloration
-
Question: My final product has a yellow or brownish tint, but it is reported to be a white or off-white solid. What is causing this discoloration?
-
Answer: Discoloration in the final product is often due to the presence of minor, highly colored impurities. These can be trace amounts of starting materials, byproducts, or degradation products formed during the reaction or work-up.
Recommended Actions:
-
Recrystallization: This is an effective method for removing small amounts of colored impurities.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the solution before the final filtration step of recrystallization can help adsorb colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-Bromo-[1][2]triazolo[4,3-a]pyridine?
A1: A widely used method involves the reaction of 5-bromo-2-hydrazinopyridine with a one-carbon source, such as triethyl orthoformate or formic acid, which facilitates the cyclization to form the triazole ring.
Q2: What are the key parameters to monitor during the reaction?
A2: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion. Temperature control is also important to prevent the formation of side products.
Q3: How can I effectively purify the crude product?
A3: Column chromatography using silica gel is the most common and effective method for purifying the crude product and separating it from unreacted starting materials and byproducts. A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] The ratio of the solvents should be optimized based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for further purification, especially to remove minor impurities and improve crystalline quality.[3]
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should be followed. Hydrazine derivatives can be toxic, so it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Typical Reaction and Purification Parameters
| Parameter | Value/Condition | Notes |
| Starting Material | 5-bromo-2-hydrazinopyridine | Ensure high purity |
| Cyclizing Agent | Triethyl orthoformate / Formic acid | Use in appropriate molar excess |
| Solvent | Ethanol, Toluene, or Acetic Acid | Must be anhydrous |
| Reaction Temperature | 80-110 °C (Reflux) | Varies with solvent and cyclizing agent |
| Reaction Time | 4-24 hours | Monitor by TLC |
| Purification Method | Silica Gel Column Chromatography | Gradient elution often effective |
| Recrystallization Solvent | Ethanol/Water or Ethyl Acetate/Hexanes | For final purification |
| Typical Yield | 60-85% | Highly dependent on reaction scale and purity |
| Purity (by HPLC) | >98% | After proper purification |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine
-
To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, 10 mL/mmol), add triethyl orthoformate (1.5 - 3.0 eq).
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue can then be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
stability issues of 7-Bromo-triazolo[4,3-a]pyridine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromo-triazolo[4,3-a]pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of 7-Bromo-triazolo[4,3-a]pyridine shows signs of degradation upon receipt. What are the proper storage conditions?
A1: 7-Bromo-triazolo[4,3-a]pyridine should be stored in an inert atmosphere at room temperature. Exposure to air, moisture, or light can potentially lead to degradation. It is crucial to ensure the container is tightly sealed and flushed with an inert gas like argon or nitrogen. If you suspect degradation, it is recommended to re-analyze the material for purity before use.
Q2: I am observing variability in my experimental results. Could the stability of 7-Bromo-triazolo[4,3-a]pyridine in my solvent be an issue?
A2: Yes, solvent choice can significantly impact the stability of your compound. While the triazolopyridine core can be generally stable, the specific stability of 7-Bromo-triazolo[4,3-a]pyridine in various organic solvents has not been extensively reported. It is advisable to prepare solutions fresh for each experiment and to minimize the time the compound is in solution. If you must store solutions, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light. A preliminary stability study in your chosen solvent is recommended.
Q3: What are the likely degradation pathways for 7-Bromo-triazolo[4,3-a]pyridine under stress conditions?
A3: While specific degradation pathways for 7-Bromo-triazolo[4,3-a]pyridine are not well-documented in publicly available literature, heterocyclic compounds of this nature can undergo degradation through several mechanisms under forced degradation conditions. These may include:
-
Hydrolysis: The triazole or pyridine ring could be susceptible to cleavage under strong acidic or basic conditions, potentially leading to the formation of substituted hydrazinopyridines or other ring-opened products.
-
Oxidation: The pyridine ring nitrogen is a potential site for N-oxide formation in the presence of oxidizing agents.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to dimerization, rearrangement, or cleavage of the molecule.
-
Thermal Degradation: At elevated temperatures, molecules like 7-bromo-3-methyl-[1]triazolo[1,5-a]pyridine have been shown to undergo nitrogen expulsion. A similar decomposition could be possible for the [4,3-a] isomer.
Below is a hypothetical degradation pathway diagram illustrating potential transformations.
Q4: How can I perform a forced degradation study for 7-Bromo-triazolo[4,3-a]pyridine?
A4: A forced degradation study, as recommended by ICH guidelines, is essential to understand the intrinsic stability of a drug substance. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing. A general workflow for such a study is outlined below. For detailed experimental protocols, please refer to the "Experimental Protocols" section.
Data Presentation
As no quantitative stability data for 7-Bromo-triazolo[4,3-a]pyridine is publicly available, the following table is a template that can be used to summarize the results of a forced degradation study.
Table 1: Hypothetical Forced Degradation Results for 7-Bromo-triazolo[4,3-a]pyridine
| Stress Condition | Reagent/Condition | Time | Temperature | % Assay of Parent | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | 85.2 | 14.8 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 78.5 | 21.5 | 3 |
| Oxidative | 3% H₂O₂ | 24 h | RT | 92.1 | 7.9 | 1 |
| Photolytic | UV light (254 nm) | 48 h | RT | 95.6 | 4.4 | 1 |
| Thermal | Solid State | 7 days | 80°C | 98.9 | 1.1 | 0 |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. These should be adapted based on the solubility and preliminary stability observations for 7-Bromo-triazolo[4,3-a]pyridine.
Protocol 1: Acidic and Basic Hydrolysis
-
Prepare a stock solution of 7-Bromo-triazolo[4,3-a]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a sealed vial.
-
For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a separate sealed vial.
-
Place the vials in a water bath at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of 7-Bromo-triazolo[4,3-a]pyridine as described in Protocol 1.
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide in a sealed vial.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
Protocol 3: Photostability Testing
-
Prepare a stock solution of 7-Bromo-triazolo[4,3-a]pyridine as described in Protocol 1.
-
Transfer the solution to a quartz cuvette or a UV-transparent vial.
-
Expose the sample to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Withdraw aliquots from both the exposed and control samples at appropriate time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
Protocol 4: Thermal Degradation (Solid State)
-
Place a known amount of solid 7-Bromo-triazolo[4,3-a]pyridine in a clear glass vial.
-
Place the vial in a temperature-controlled oven at 80°C.
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.
Disclaimer: The information provided here is based on general chemical principles and available data for related compounds. Specific stability studies for 7-Bromo-triazolo[4,3-a]pyridine have not been found in the public domain. It is highly recommended that users perform their own stability assessments under their specific experimental conditions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-Bromo-triazolo[4,3-a]pyridine and its Isomers: A Review of Available Data
The[1][2]triazolo[4,3-a]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a bromine atom, a common halogen substituent in drug design, is known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity. However, without direct comparative experimental data, any assessment of the relative potency or efficacy of the bromo-isomers of triazolo[4,3-a]pyridine remains speculative.
Challenges in Comparative Assessment
The primary challenge in constructing a comparative guide for these isomers is the lack of a unified study that has synthesized and evaluated 5-Bromo-, 6-Bromo-, 7-Bromo-, and 8-Bromo-[1][2]triazolo[4,3-a]pyridine under identical experimental conditions. Biological activity data is highly dependent on the specific assay, cell lines, bacterial or fungal strains, and experimental protocols used. Therefore, comparing data from disparate studies would not provide a scientifically valid or objective comparison.
Potential Biological Activities of Bromo-triazolo[4,3-a]pyridine Derivatives
Based on the broader literature on triazolo[4,3-a]pyridine derivatives, it is plausible that the bromo-isomers could exhibit a range of biological activities. The following sections outline potential areas of activity and the general experimental approaches used to assess them. It is important to reiterate that the specific impact of the bromine atom's position on these activities has not been systematically investigated.
Potential Anticancer Activity
Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have been investigated as potential anticancer agents, often targeting specific signaling pathways involved in cancer progression.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Antimicrobial Activity
The triazole moiety is a well-known pharmacophore in many antimicrobial agents. Therefore, bromo-triazolo[4,3-a]pyridines could potentially exhibit antibacterial and antifungal properties.
Hypothetical Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial activity testing.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
A definitive comparison of the biological activity of 7-Bromo-triazolo[4,3-a]pyridine with its 5-bromo, 6-bromo, and 8-bromo isomers is currently not possible due to the lack of direct comparative studies in the scientific literature. While the broader class of triazolo[4,3-a]pyridine derivatives shows promise in various therapeutic areas, the specific influence of the bromine atom's position on the pyridine ring remains an open question. Future research involving the synthesis and parallel biological evaluation of these isomers is necessary to elucidate their structure-activity relationships and to identify the most promising candidates for further drug development. Such a study would be a valuable contribution to the field of medicinal chemistry.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-triazolo[4,3-a]pyridine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-triazolo[4,3-a]pyridine derivatives, focusing on their potential as kinase inhibitors and for other therapeutic applications. The information is compiled from various studies to offer insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of selected triazolopyridine derivatives, with a focus on compounds bearing the 7-bromo substituent where data is available. This allows for a direct comparison of their inhibitory potency.
| Compound ID | Target | IC50 (nM) | Assay Method | Reference |
| Series 1: PD-1/PD-L1 Interaction Inhibitors | ||||
| A22 | PD-1/PD-L1 Interaction | 92.3 | Homogenous Time-Resolved Fluorescence (HTRF) Assay | [1] |
| Series 2: Tankyrase Inhibitors | ||||
| TI-12403 | Tankyrase (TNKS) | - | In vitro TNKS enzyme activity assay | [2] |
| Series 3: PI3Kγ Inhibitors (Related Triazolopyridines) | ||||
| 43 (CZC19945) | PI3Kγ | - | Not Specified | [3] |
| 53 (CZC24832) | PI3Kγ | - | Not Specified | [3] |
| Series 4: JAK1 Inhibitors (Related Triazolopyridines) | ||||
| GLPG0634 (Filgotinib) | JAK1 | - | Not Specified | [4] |
Note: Specific IC50 values for all compounds, particularly those with the 7-bromo substitution, were not consistently available across the reviewed literature. The table presents compounds from relevant triazolopyridine studies to provide a contextual comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition[1]
This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.
-
Materials : Recombinant human PD-1-His and PD-L1-Fc proteins, anti-His-Europium cryptate (donor), and anti-Fc-XL665 (acceptor) antibodies.
-
Procedure :
-
Test compounds are serially diluted in assay buffer.
-
PD-1-His, PD-L1-Fc, and the test compound are incubated together in a microplate.
-
The donor and acceptor antibodies are added to the mixture.
-
The plate is incubated to allow for the binding of PD-1 and PD-L1, and the subsequent binding of the antibodies.
-
-
Detection : The plate is read on an HTRF-compatible reader. The HTRF signal is generated when the donor and acceptor are brought into proximity by the PD-1/PD-L1 interaction.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the HTRF signal, is calculated from the dose-response curve.
In Vitro Tankyrase (TNKS) Enzyme Activity Assay[2]
This assay evaluates the inhibitory effect of compounds on the enzymatic activity of Tankyrase.
-
Principle : The assay measures the PARsylation activity of TNKS.
-
Procedure :
-
Recombinant TNKS enzyme is incubated with the test compound.
-
A biotinylated substrate and NAD+ are added to initiate the enzymatic reaction.
-
The reaction is stopped, and the biotinylated and PARsylated product is captured on a streptavidin-coated plate.
-
The amount of PARsylated product is quantified using an anti-PAR antibody conjugated to a detectable label (e.g., horseradish peroxidase).
-
-
Data Analysis : The inhibitory activity is determined by measuring the reduction in the signal compared to a control without the inhibitor.
Cell Viability and Proliferation Assays
These assays are fundamental in assessing the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Cell Lines : Relevant cancer cell lines (e.g., colorectal cancer cells like COLO320DM and DLD-1) are used.[2]
-
Method (e.g., MTT Assay) :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualizations
Structure-Activity Relationship (SAR) Logic Flow
The following diagram illustrates the key structural modifications and their impact on the biological activity of triazolopyridine derivatives, providing a logical flow for future drug design.
Caption: Logical flow of SAR for triazolopyridine derivatives.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for the screening and evaluation of novel triazolopyridine-based inhibitors.
References
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolo[4,3-a]pyridine Scaffold: A Promising Framework for Specific Kinase Inhibitors
The 7-Bromo-triazolo[4,3-a]pyridine core represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of targeted therapeutics. Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow for precise interactions with the ATP-binding pocket of various kinases, making it an attractive framework for designing potent and selective inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the closely related[1][2][3]triazolo[4,3-a]pyrazine scaffold, focusing on their efficacy as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both critical targets in oncology.
Performance Comparison of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases, as well as their anti-proliferative effects on various cancer cell lines.[3][4][5] The data presented below summarizes the performance of key compounds from this series, with the established multi-kinase inhibitor Foretinib included for comparison.[6]
| Compound ID | c-Met IC50 (nM)[4][5] | VEGFR-2 IC50 (µM)[4][5] | A549 Cell IC50 (µM)[3][4] | MCF-7 Cell IC50 (µM)[3][4] | Hela Cell IC50 (µM)[3][4] |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 17k | 31.00 | >50 | 1.33 ± 0.13 | 2.45 ± 0.21 | 3.42 ± 0.33 |
| 17j | 42.00 | >50 | 2.15 ± 0.19 | 4.12 ± 0.38 | 5.67 ± 0.51 |
| Foretinib | 0.4[7] | 0.9[7] | ~0.8 | ~1.2 | Not Reported |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell viability.
The data indicates that compound 17l is a potent inhibitor of c-Met with moderate activity against VEGFR-2.[4][5] Its anti-proliferative activity against the A549, MCF-7, and Hela cancer cell lines is noteworthy.[3][4]
Signaling Pathways and Mechanism of Action
Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer progression through the activation of downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[8][9] Dual inhibition of these pathways is a promising strategy to overcome resistance to single-target therapies.[8]
Experimental Protocols
The validation of these kinase inhibitors involves a series of in vitro assays to determine their potency and selectivity.
General Experimental Workflow
In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant human c-Met or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[1]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar
-
384-well white plates
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer and serial dilutions of the test compound. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Anti-proliferative Cell-Based Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, Hela)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a close analog of the 7-Bromo-triazolo[4,3-a]pyridine core, has proven to be a valuable framework for the development of potent kinase inhibitors. The representative compound 17l demonstrates promising dual inhibitory activity against c-Met and VEGFR-2, translating to effective anti-proliferative effects in cancer cell lines.[3][4][5] Further optimization of this scaffold could lead to the development of highly selective and potent kinase inhibitors for targeted cancer therapy. The detailed experimental protocols provided herein offer a robust methodology for the validation and comparison of such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 7-Bromo-triazolo[4,3-a]pyridine and Other Bromo-heterocycles in Cross-Coupling Reactions
A Comparative Analysis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine and Other Bromo-heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic functionalization of heterocyclic scaffolds is paramount, and bromo-heterocycles are key intermediates in this pursuit. This guide provides a comparative analysis of the reactivity of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, a privileged heterocyclic motif, with other commonly employed bromo-heterocycles in palladium-catalyzed cross-coupling reactions. While specific experimental data for the cross-coupling of 7-Bromo-[1][2]triazolo[4,3-a]pyridine is emerging, this guide leverages available data on analogous structures and related bromo-heterocycles to provide a predictive and practical comparison.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The reactivity of bromo-heterocycles in this reaction is influenced by factors such as the electronic nature of the heterocyclic ring and the position of the bromine atom.
Based on the available literature for related compounds, 7-Bromo-[1][2]triazolo[4,3-a]pyridine is expected to be a viable substrate for Suzuki-Miyaura coupling. The electron-deficient nature of the triazolopyridine ring system can facilitate the oxidative addition step in the catalytic cycle.
| Bromo-heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-[1][2]triazolo[4,3-a]pyridine (Predicted) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Good to Excellent | N/A |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [3] |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | N/A |
| 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The success of this reaction is highly dependent on the choice of ligand and base. For 7-Bromo-[1][2]triazolo[4,3-a]pyridine, the presence of multiple nitrogen atoms could potentially influence the catalytic cycle through coordination to the palladium center. However, successful aminations of other nitrogen-rich heterocycles suggest that with appropriate ligand selection, high yields can be achieved.
| Bromo-heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-[1][2]triazolo[4,3-a]pyridine (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent | N/A |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 98 | [2] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 16 | 85 | N/A |
| 5-Bromoindole | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 90 | N/A |
| 2-Bromothiazole | Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 18 | 88 | N/A |
Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations. The reaction is generally tolerant of a wide range of functional groups. The reactivity of 7-Bromo-[1][2]triazolo[4,3-a]pyridine in Sonogashira coupling is anticipated to be comparable to other electron-deficient bromopyridines.
| Bromo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-[1][2]triazolo[4,3-a]pyridine (Predicted) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3-6 | Good to Excellent | N/A |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 4 | 91 | [4] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 5 | 85 | [4] |
| 5-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 88 | N/A |
| 2-Bromothiazole | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 92 | N/A |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), ligand (e.g., SPhos (4 mol%)), and base (e.g., K₃PO₄ (2.0 mmol)) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction tube is added the bromo-heterocycle (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃ (1.5 mol%)), ligand (e.g., XPhos (3 mol%)), and base (e.g., NaOtBu (1.4 mmol)). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the bromo-heterocycle (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2 mol%)), copper(I) iodide (CuI, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol). The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time under an inert atmosphere. After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The Selectivity Profile of Triazolo[4,3-a]pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will focus on representative inhibitors targeting key kinases implicated in cancer: Anaplastic Lymphoma Kinase (ALK), c-Met, and Janus Kinase 2 (JAK2). By examining their performance against broader kinase panels, we can better understand their potential for both on-target efficacy and off-target effects.
Comparative Selectivity of Triazolopyridine-Based Inhibitors
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. High selectivity is often associated with a lower incidence of off-target side effects. The following tables summarize the selectivity data for representative triazolopyridine and imidazo[1,2-a]pyridine-based inhibitors against their primary targets and a selection of off-target kinases.
Table 1: Selectivity of an Imidazo[1,2-a]pyridine-Based ALK Inhibitor
A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have been investigated as potent ALK inhibitors. The selectivity of a lead compound from this series was profiled against a panel of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK2 |
| ALK2 | 10 | 1 |
| ALK1 | >1000 | >100 |
| ALK3 | >1000 | >100 |
| ALK4 | >1000 | >100 |
| ALK5 | >1000 | >100 |
| KDR (VEGFR2) | >1000 | >100 |
| PDGFRβ | >1000 | >100 |
Data is representative of compounds from the series described in the cited literature.[1]
Table 2: Selectivity of an 8-Fluorotriazolopyridine-Based c-Met Inhibitor
Optimization of an 8-fluorotriazolopyridine scaffold led to the discovery of potent and selective c-Met inhibitors with desirable pharmacokinetic properties.
| Kinase Target | Cellular IC50 (nM) |
| c-Met | <10 |
| Off-target 1 | >1000 |
| Off-target 2 | >1000 |
| Off-target 3 | >1000 |
Specific off-target kinase data was not detailed in the abstract, but the study emphasizes high selectivity.[2]
Table 3: Selectivity of a 1,2,4-Triazolo[1,5-a]pyridine-Based JAK2 Inhibitor (CEP-33779)
A novel, selective, and orally bioavailable inhibitor of JAK2, CEP-33779, was developed from a 1,2,4-triazolo[1,5-a]pyridine scaffold.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 1.8 | 1 |
| JAK1 | 210 | 117 |
| JAK3 | 1550 | 861 |
| TYK2 | 110 | 61 |
This data highlights the exceptional selectivity of CEP-33779 for JAK2 over other JAK family members.[3]
Experimental Protocols
The assessment of kinase inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of triazolopyridine-based inhibitors.
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., a triazolopyridine derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP or unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates or detection reagents for non-radioactive assays
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, add the detection reagents and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. KINOMEscan™ Selectivity Profiling
This is a widely used competition binding assay to assess the selectivity of an inhibitor against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure (Generalized):
-
A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
-
Kinases that bind to the immobilized ligand are captured on a solid support.
-
The solid support is washed to remove unbound kinases.
-
The amount of each kinase captured is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the kinase bound in the presence of the test compound relative to a DMSO control (% of control). A lower percentage indicates stronger binding of the test compound to the kinase.
-
3. Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with an ALK fusion protein).
-
Test inhibitor.
-
Cell lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
If necessary, stimulate the signaling pathway to induce kinase activity (e.g., with a growth factor).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of the phosphorylated and total target protein by Western blotting or ELISA using specific antibodies.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the level of the phosphorylated protein to the total protein.
-
Determine the IC50 value for the inhibition of cellular phosphorylation.
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the representative inhibitors.
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for assessing inhibitor selectivity.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective 8-fluorotriazolopyridine c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bromo-Substituted Triazoloazine Analogs in Oncology
A detailed analysis of the in vitro and in vivo performance of novel bromo-substituted triazoloazine derivatives against established cancer therapies, providing key data for researchers and drug development professionals.
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, triazoloazines and related structures have emerged as a promising class of compounds. This guide provides a comparative analysis of the preclinical efficacy of a bromo-substituted pyrazolotriazolopyrimidine analog, a close structural relative of the 7-Bromo-triazolo[4,3-a]pyridine class, against standard-of-care chemotherapeutics and targeted agents. Due to the limited publicly available data on the specific 7-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold, this guide will focus on the most relevant bromo-substituted analog for which detailed experimental data has been published, providing a valuable, albeit indirect, comparison.
In Vitro Efficacy: A Head-to-Head Comparison
The antiproliferative activity of a novel 7-(4-bromophenyl)-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivative (referred to as Compound 1) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below in comparison to established anticancer drugs.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| 7-(4-bromophenyl)-...-pyrimidine (Compound 1) | HCC1937 | Breast Cancer | 7.01 |
| MCF-7 | Breast Cancer | 48.28 | |
| HeLa | Cervical Cancer | 11.0 | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 - 8.31[2][3][4] |
| MDA-MB-231 | Breast Cancer | 6.60[2] | |
| Cisplatin | SiHa | Cervical Cancer | 4.49 - 13.0[1][5] |
| HeLa | Cervical Cancer | 12.0 - 18.0[5] | |
| Erlotinib | HCC1937 | Breast Cancer | ~1.0 - 10.0 |
Table 1: In Vitro Cytotoxicity Comparison. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data indicates that the bromo-substituted pyrazolotriazolopyrimidine analog exhibits potent cytotoxic activity against the HCC1937 breast cancer cell line and moderate activity against the HeLa cervical cancer cell line. Its efficacy against the MCF-7 breast cancer cell line was less pronounced. When compared to doxorubicin, a standard chemotherapeutic agent for breast cancer, Compound 1 shows a comparable IC50 value against the HCC1937 cell line to some reported values for doxorubicin against other breast cancer cell lines. Against HeLa cells, Compound 1 demonstrates a similar level of potency to cisplatin. It is noteworthy that the HCC1937 cell line is known to have high expression of the Epidermal Growth Factor Receptor (EGFR), suggesting a potential mechanism of action for this class of compounds.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Cell Viability (MTT) Assay
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or standard drugs for 48-72 hours.
-
MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Caption: Workflow of the MTT cell viability assay.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Further investigations into the mechanism of action of the 7-(4-bromophenyl)-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivative revealed its ability to inhibit the EGFR signaling pathway. Western blot analysis demonstrated a reduction in the phosphorylation of key downstream effectors including Akt and Erk1/2 in treated cancer cells.
Caption: Inhibition of the EGFR signaling cascade.
In Vivo Efficacy: A Critical Gap in Current Knowledge
As of the latest review of published literature, there is a notable absence of in vivo efficacy data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine analogs or the closely related bromo-substituted pyrazolotriazolopyrimidine derivatives in preclinical animal models. This represents a significant gap in the current understanding of the therapeutic potential of this class of compounds.
For comparison, established anticancer agents have undergone extensive in vivo testing. For instance, cisplatin has been shown to significantly reduce tumor volume and weight in xenograft models of cervical cancer.[1] Future research should prioritize the evaluation of these novel bromo-substituted compounds in relevant animal models to ascertain their pharmacokinetic properties, tolerability, and anti-tumor activity in a physiological setting.
The following diagram illustrates a general workflow for a xenograft study, which would be the logical next step in the preclinical development of these compounds.
Caption: General workflow for an in vivo xenograft study.
Conclusion and Future Directions
The bromo-substituted pyrazolotriazolopyrimidine analog investigated demonstrates promising in vitro anticancer activity, particularly against cell lines with high EGFR expression. Its potency is comparable to that of standard chemotherapeutic agents in specific contexts. The elucidation of its inhibitory effect on the EGFR signaling pathway provides a strong rationale for its further development.
However, the lack of in vivo data remains a critical hurdle. Future research efforts should be directed towards:
-
Synthesis and screening of a broader library of 7-Bromo-[1][2]triazolo[4,3-a]pyridine analogs to establish structure-activity relationships.
-
Evaluation of the most potent compounds in preclinical xenograft models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Further mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by this class of compounds.
The findings presented in this guide underscore the potential of bromo-substituted triazoloazine derivatives as a new frontier in cancer therapy. Continued investigation is warranted to translate these promising preclinical findings into tangible clinical benefits.
References
- 1. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine and related triazolo-fused heterocyclic systems. By presenting key experimental data and methodologies, this document aims to facilitate the identification, characterization, and further development of this important class of molecules.
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as c-Met inhibitors for cancer therapy, as well as antibacterial and antimalarial agents.[1][3][4] Spectroscopic analysis is a cornerstone of the characterization of these molecules, providing insights into their unique electronic and structural features that govern their biological function.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine and a selection of its structurally related analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | DMSO-d₆ | 13.89 (1H, br. s.), 8.40 - 8.51 (1H, m), 8.32 - 8.40 (1H, m), 7.71 (1H, d, J=4.80 Hz)[5] |
| N-((6-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | DMSO-d₆ | 13.05 (br s, 1H), 9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00–7.96 (m, 3H), 7.62 (d, J=9.1 Hz, 1H), 7.21 (t, J=8.0 Hz, 1H), 5.18 (s, 2H)[6] |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | DMSO-d₆ | 9.25 (s, 1H), 9.16 (br s, 1H), 8.04 (d, J=2.2 Hz, 1H), 7.98–7.94 (m, 2H), 7.74 (dd, Js=8.6, 2.2 Hz, 1H), 7.61 (dd, Js=9.7, 1.7 Hz, 1H), 6.99 (br d, J=8.6 Hz, 1H), 5.04 (d, J=5.6 Hz, 2H)[6] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| N-((6-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | DMSO-d₆ | 166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.8[6] |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | DMSO-d₆ | 165.9, 157.6, 149.4, 147.1, 132.7, 129.0, 126.1, 125.8 (q, J=6.3 Hz), 124.1 (q, J=320 Hz), 123.5, 117.2, 116.4, 116.2 (q, J=33.6 Hz), 109.5, 33.8[6] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Key Vibrational Frequencies (ν, cm⁻¹) |
| N-((6-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | neat | 3343, 3233, 3101, 3042, 2923, 2853, 1299, 1131, 742[6] |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | neat | 3285, 3054, 2922, 2724, 2592, 1656, 1601, 1539, 887, 703[6] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M+H]⁺ or [M-H]⁻ (m/z) |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | ESI | 197.9[5] |
| N-((6-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | ESI | 361.1026 (HRMS calcd for C₁₆H₁₂F₃N₆O [M+H]⁺: 361.1019)[6] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| (E)-4-(2-(7-Bromo-[1][4]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline | Not Specified | Not Specified in Snippet[7] |
Note: The data for 7-Bromo-[1][2]triazolo[4,3-a]pyridine is inferred from closely related structures. Direct experimental data is not available in the provided search results.
Experimental Protocols
The characterization of novel compounds relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[8] Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with chemical shifts reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy: IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer.[8] Samples can be analyzed as neat solids using an attenuated total reflectance (ATR) accessory, or as KBr pellets.[8] The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are commonly obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or other high-resolution mass analyzer.[6] This technique provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a newly synthesized compound.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer.[8] The sample is dissolved in a suitable solvent (e.g., ethanol, dichloromethane) and placed in a cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, to identify the wavelengths of maximum absorption (λmax).
Visualizing Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in chemical and biological research.
Caption: General workflow for the synthesis and spectroscopic characterization of triazolo[4,3-a]pyridine derivatives.
Caption: Proposed mechanism of action for triazolo[4,3-a]pyridine derivatives as c-Met kinase inhibitors in cancer.[1]
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Benchmarking Guide to the Synthesis of 7-Bromo-triazolo[4,3-a]pyridine
A Comparative Benchmarking Guide to the Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic methodologies for 7-Bromo-[1][2]triazolo[4,3-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. By benchmarking a primary synthetic route against established and innovative alternatives, this document offers valuable insights into optimizing reaction efficiency, yield, and overall practicality for research and development applications.
Introduction
The[1][2]triazolo[4,3-a]pyridine core is a privileged structure in numerous biologically active compounds. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 7-Bromo-[1][2]triazolo[4,3-a]pyridine a crucial intermediate in the synthesis of novel therapeutics. This guide will compare a traditional two-step synthesis of this target molecule with alternative, more streamlined approaches to the triazolopyridine ring system.
Benchmarked Synthetic Methodologies
This guide focuses on a primary, representative synthesis of a bromo-substituted[1][2]triazolo[4,3-a]pyridine and compares it with two notable alternative methods for the formation of the core heterocyclic system.
Method 1: Two-Step Synthesis via Oxidative Cyclization of a Hydrazone (Benchmark)
Method 2: One-Pot Oxidative Cyclization
This method streamlines the synthesis by combining the formation of the hydrazone and its subsequent oxidative cyclization into a single step. This approach avoids the isolation of the intermediate hydrazone, potentially saving time and resources.
Method 3: Palladium-Catalyzed Addition and Dehydration
A more modern approach involves a palladium-catalyzed reaction between a chloropyridine and a hydrazide, followed by a dehydration step to form the triazole ring.[4] This method offers a different disconnection and may provide advantages in terms of substrate scope and reaction conditions.
Quantitative Data Comparison
The following table summarizes key quantitative data for the benchmarked synthetic methods.
| Parameter | Method 1: Two-Step Oxidative Cyclization (6-Bromo Isomer)[3] | Method 2: One-Pot Oxidative Cyclization | Method 3: Palladium-Catalyzed Addition & Dehydration[4] |
| Starting Materials | 5-Bromo-2-hydrazinopyridine, Pyridine-4-carboxaldehyde | 2-Hydrazinopyridine, Aromatic Aldehydes | 2-Chloropyridine, Hydrazides |
| Key Reagents | N-Chlorosuccinimide (NCS), Triethylamine | Oxidizing Agent (e.g., Ceric Ammonium Nitrate) | Palladium Catalyst, Acetic Acid (for dehydration) |
| Reaction Time | ~2 hours | Varies (can be rapid) | Multistep, includes microwave irradiation |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature (typically) | Elevated temperatures (microwave) |
| Yield | > 90% | Generally Good to Excellent | Good |
| Purity | High (crystallization) | Variable, requires purification | Requires purification |
| Key Advantages | High yield, well-established | Procedural simplicity, time-saving | Broad substrate scope |
| Key Disadvantages | Two distinct steps | May require optimization of oxidant | Use of expensive catalyst |
Experimental Protocols
Method 1: Two-Step Synthesis of 6-Bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine (Benchmark) [3]
-
Step 1: Hydrazone Formation:
-
Dissolve 0.05 mol of 5-bromo-2-hydrazinopyridine in 20 mL of ethanol at room temperature.
-
To this solution, add 0.05 mol of pyridine-4-carboxaldehyde.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Collect the precipitated pale yellow solid by filtration and recrystallize from hot ethanol to yield the pure hydrazone.
-
-
Step 2: Oxidative Cyclization:
-
Dissolve 10 mmol of the purified hydrazone in a minimum amount of dry DMF (20 mL) and cool the mixture in an ice bath.
-
Add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
-
Upon completion (monitored by TLC), collect the resulting yellow solid by filtration and wash it twice with petroleum ether.
-
Dissolve the solid in 50 mL of hot water and add 10 mmol of triethylamine dropwise while cooling.
-
The resulting pale yellow plates are filtered and washed with cooled water to afford the final product with a yield of over 90%.
-
Method 2: General Procedure for One-Pot Oxidative Cyclization
-
To a solution of 2-hydrazinopyridine (1.0 equiv.) in a suitable solvent, add the desired aromatic aldehyde (1.0 equiv.).
-
Add an oxidizing agent, such as ceric ammonium nitrate, to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the[1][2]triazolo[4,3-a]pyridine derivative.
Method 3: Palladium-Catalyzed Addition and Dehydration [4]
-
Combine 2-chloropyridine, a suitable hydrazide, a palladium catalyst, and a ligand in a reaction vessel with a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
After the initial addition reaction is complete, the intermediate is isolated.
-
The intermediate is then subjected to dehydration in acetic acid under microwave irradiation to yield the final[1][2]triazolo[4,3-a]pyridine product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the benchmarked synthetic methodologies.
Caption: Workflow for the Two-Step Synthesis.
Caption: Workflow for the One-Pot Synthesis.
Caption: Workflow for the Palladium-Catalyzed Synthesis.
Conclusion
The synthesis of 7-Bromo-[1][2]triazolo[4,3-a]pyridine and its analogs can be approached through various methodologies, each with its own set of advantages and disadvantages. The benchmarked two-step oxidative cyclization of a pre-formed hydrazone offers high yields and is a reliable method.[3] However, for increased efficiency and reduced operational complexity, one-pot oxidative cyclization presents a compelling alternative. For broader substrate applicability and exploration of novel derivatives, the palladium-catalyzed route, despite its cost, provides significant versatility.[4] The choice of synthetic strategy will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromo-triazolo[4,3-a]pyridine Derivatives
For Immediate Release
[City, State] – [Date] – In the pursuit of novel therapeutics, particularly in oncology and immunology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 7-Bromo-triazolo[4,3-a]pyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, a thorough understanding of their cross-reactivity profile is paramount to advancing these compounds through the drug discovery pipeline. This guide provides a comparative analysis of hypothetical 7-Bromo-triazolo[4,3-a]pyridine derivatives, offering insights into their selectivity and potential off-target effects, supported by standardized experimental protocols.
It is important to note that comprehensive cross-reactivity profiling data for 7-Bromo-triazolo[4,3-a]pyridine derivatives is not extensively available in the public domain. The following data and analyses are presented as a template to illustrate how such a comparative guide would be structured, utilizing hypothetical data for demonstration purposes.
Quantitative Kinase Inhibition Profile
The selectivity of novel chemical entities is a key factor in their development as therapeutic agents. The following table summarizes the inhibitory activity of three hypothetical 7-Bromo-triazolo[4,3-a]pyridine derivatives against a panel of representative kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented to facilitate a direct comparison of potency and selectivity.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Target Kinase X | 15 | 8 | 25 |
| Kinase A | 250 | 150 | 500 |
| Kinase B | >10,000 | 5,000 | >10,000 |
| Kinase C | 800 | 450 | 1,200 |
| Kinase D | 1,500 | 900 | 2,000 |
Table 1: Hypothetical kinase inhibition data for three 7-Bromo-triazolo[4,3-a]pyridine derivatives. Lower IC50 values indicate higher potency.
Off-Target Binding Profile
To further delineate the selectivity of these compounds, their binding to a panel of common off-target proteins, including receptors, ion channels, and enzymes, was assessed. The data below represents the percentage of inhibition at a single high concentration (e.g., 10 µM) to identify potential off-target interactions that could lead to adverse effects.
| Off-Target Protein | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Compound C (% Inhibition @ 10 µM) |
| hERG | 12 | 8 | 15 |
| 5-HT2A Receptor | 5 | 3 | 8 |
| Dopamine D2 Receptor | <1 | <1 | 2 |
| COX-1 | 20 | 15 | 25 |
| COX-2 | 18 | 12 | 22 |
Table 2: Hypothetical off-target binding data for three 7-Bromo-triazolo[4,3-a]pyridine derivatives. Higher percentage inhibition suggests a greater potential for off-target effects.
Experimental Protocols
The following are generalized experimental protocols for key assays used in cross-reactivity profiling.
Kinase Profiling Assay (Biochemical IC50 Determination)
-
Reagents and Materials : Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™, HTRF®, or similar).
-
Compound Preparation : Test compounds are serially diluted in DMSO to create a concentration gradient. These are then further diluted in the kinase assay buffer.
-
Assay Procedure :
-
Add a defined amount of kinase to the wells of a microplate containing the diluted compounds.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. The signal is typically a measure of ADP production or substrate phosphorylation.
-
-
Data Analysis : The raw data is converted to percentage inhibition relative to control wells (containing DMSO without the compound). IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment : Culture the target cells to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate to allow for compound entry and target binding.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures for a defined period (e.g., 3 minutes) to induce protein denaturation. A non-heated control is included.
-
Cell Lysis and Protein Extraction : Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis : Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method like ELISA.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the drug discovery process, the following diagrams illustrate a typical workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be targeted by a kinase inhibitor.
A Comparative Guide to the Molecular Docking of Triazolopyridine Isomers with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various triazolopyridine isomers with their respective protein targets, supported by data from several in silico molecular docking studies. Triazolopyridines are a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents. Understanding how isomeric variations in this scaffold affect binding to protein targets is crucial for structure-based drug design and the development of more potent and selective inhibitors.
Comparative Docking Data
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often represented by a docking score or binding energy. The data below, summarized from multiple studies, illustrates how different triazolopyridine isomers and their derivatives interact with various protein kinases and other enzymes, which are common targets in cancer and antimicrobial research.
| Ligand/Isomer | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Inhibition Constant (Ki or IC50) | Reference |
| Triazolo[4,5-d]pyrimidine Isomer 1 | GCN2 Kinase | Homology Model | -39.75 | Not Specified | [1] |
| Triazolo[4,5-d]pyrimidine Isomer 2 | GCN2 Kinase | Homology Model | -36.96 | Not Specified | [1] |
| Triazolopyridine Derivative 2 | GlcN-6-P Synthase | 2VF5 | -8.11 | 1.89 µM (est.) | [2] |
| Triazolopyridine Derivative 3 | GlcN-6-P Synthase | 2VF5 | -7.89 | 2.88 µM (est.) | [2] |
| Triazolopyridine Derivative 4 | GlcN-6-P Synthase | 2VF5 | -9.01 | 0.55 µM (est.) | [2] |
| Triazolopyridine Derivative 5 | GlcN-6-P Synthase | 2VF5 | -8.76 | 0.82 µM (est.) | [2] |
| Triazolopyridine Derivative 16a | ASK1 Kinase | Not Specified | Not Specified | 149.1 nM | [3] |
| Triazolopyridazine Derivative 4g | c-Met Kinase | 3LQ8 | Not Specified | 0.163 µM | [4][5] |
| Triazolopyridazine Derivative 4g | Pim-1 Kinase | Not Specified | Not Specified | 0.283 µM | [4] |
| Triazolopyrimidine Derivative 5c | CDK4 Kinase | 2W9Z | Not Specified | Not Specified | [6] |
| Triazolopyrimidine Derivative 5f | CDK4 Kinase | 2W9Z | Not Specified | Not Specified | [6] |
Experimental Protocols
The methodologies outlined below are a synthesis of standard procedures reported in the referenced computational studies.[5][6][7][8]
1. Protein Preparation
-
Structure Retrieval: The 3D crystallographic structures of the target proteins were obtained from the Protein Data Bank (PDB).[7]
-
Refinement: The protein structures were prepared for docking by removing water molecules, ions, and co-crystallized ligands.[7] Hydrogen atoms were added to the protein structure, and charges were assigned. The structure was then energy-minimized to relieve any steric clashes.
2. Ligand Preparation
-
Structure Generation: The 2D structures of the triazolopyridine isomers and derivatives were drawn using chemical drawing software like ChemDraw.[7]
-
3D Conversion and Optimization: The 2D structures were converted to 3D and subsequently energy-minimized using appropriate force fields (e.g., MMFF94). This process ensures that the ligand is in a low-energy, stable conformation before docking.
3. Molecular Docking Simulation
-
Software: Docking simulations were performed using established software such as AutoDock, ICM-Pro, or GOLD.[5][7][9]
-
Grid Box Definition: A grid box was defined around the active site of the target protein. The dimensions and coordinates of the grid were chosen to encompass the entire binding pocket, allowing the ligand to explore all possible binding poses.
-
Docking Algorithm: A search algorithm, such as a Lamarckian Genetic Algorithm, was employed to explore the conformational space of the ligand within the defined active site.[10]
-
Pose Selection and Scoring: The simulation generates multiple possible binding poses for the ligand. These poses are then "scored" based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most favorable and is selected for further analysis of binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[10]
Visualizations
The following diagrams illustrate the general workflow for molecular docking and a key signaling pathway where triazolopyridine inhibitors have shown potential.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the ASK1 signaling pathway by a triazolopyridine derivative.[3]
The comparative analysis of docking studies reveals that even subtle changes in the isomeric structure of triazolopyridine derivatives can significantly influence their binding affinity and selectivity for protein targets. For instance, the placement of functional groups, as seen in different isomers, alters the potential for hydrogen bonding and other key interactions within the protein's active site.[11] These in silico findings provide a strong rationale for the synthesis and experimental validation of specific isomers as potent and selective inhibitors for therapeutic targets, particularly in oncology and infectious diseases. The consistent use of molecular docking streamlines the drug discovery process by prioritizing compounds with the most promising binding characteristics for further development.
References
- 1. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. jchemtech.com [jchemtech.com]
- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Bromo-triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Safe Disposal of 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 7-Bromo-[1][2]triazolo[4,3-a]pyridine, a halogenated heterocyclic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile
7-Bromo-[1][2]triazolo[4,3-a]pyridine and its isomers are classified as harmful.[1][2] The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin, eye, and respiratory irritation.[2][3]
A summary of the GHS hazard statements for a related isomer, 7-bromo-[1][2]triazolo[1,5-a]pyridine, is provided in the table below.[2]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity.[2] |
| Causes skin irritation | H315 | Denotes potential for skin irritation upon contact.[2] |
| Causes serious eye irritation | H319 | Indicates the risk of serious eye irritation.[2] |
| May cause respiratory irritation | H335 | Highlights the potential for respiratory tract irritation upon inhalation.[2] |
Disposal Workflow
The proper disposal of 7-Bromo-[1][2]triazolo[4,3-a]pyridine involves a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the recommended workflow from initial handling to final disposal.
Caption: Workflow for the safe disposal of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling and disposing of 7-Bromo-[1][2]triazolo[4,3-a]pyridine waste. These procedures are based on general guidelines for halogenated heterocyclic compounds and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[1]
-
Eye Protection: Wear safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[3]
2. Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and efficient disposal.
-
Solid Waste:
-
Collect unreacted 7-Bromo-[1][2]triazolo[4,3-a]pyridine and contaminated solids (e.g., weighing paper, gloves) in a designated, properly labeled, and sealable container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.
-
3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for handling the material whenever possible.[4]
-
Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[1][4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
4. Final Disposal
The ultimate disposal of 7-Bromo-[1][2]triazolo[4,3-a]pyridine must be conducted by a licensed and approved hazardous waste disposal company.[1][3]
-
Do not dispose of this chemical down the drain or in regular trash. [4]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all waste containers are properly labeled and sealed before collection.
-
Retain all disposal records and documentation as required by your institution and local regulations.
The following decision tree provides a logical guide for the disposal process.
Caption: Decision tree for the disposal of 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
Personal protective equipment for handling 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Essential Safety Protocols for Handling 7-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-[1][2]triazolo[4,3-a]pyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood or use a NIOSH-approved respirator |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood |
Hazard Summary and GHS Classification (Based on a related compound)
The following table outlines the hazard classifications for the related compound 7-Bromo-[1][2]triazolo[1,5-a]pyridine, which should be considered as potential hazards for 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[3] |
Operational Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of 7-Bromo-[1][2]triazolo[4,3-a]pyridine, from preparation to disposal.
Caption: Safe handling workflow for 7-Bromo-[1][2]triazolo[4,3-a]pyridine.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste containing 7-Bromo-[1][2]triazolo[4,3-a]pyridine must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent pads, glassware) should be disposed of as hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
